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  • Product: (4-Phenoxyphenyl)urea
  • CAS: 78508-44-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of (4-Phenoxyphenyl)urea

Executive Summary (4-Phenoxyphenyl)urea (CAS: 78508-44-8) is a highly versatile structural motif that bridges the gap between advanced medicinal chemistry and agrochemical development. Characterized by a flexible dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Phenoxyphenyl)urea (CAS: 78508-44-8) is a highly versatile structural motif that bridges the gap between advanced medicinal chemistry and agrochemical development. Characterized by a flexible diphenyl ether linkage coupled with a rigid, hydrogen-bonding urea moiety, this compound serves as a critical pharmacophore in the design of kinase inhibitors, receptor antagonists, and potent insecticides.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, pharmacological applications, and environmental cheminformatics, culminating in a field-proven synthetic methodology.

Physicochemical Profiling & Structural Dynamics

The utility of (4-phenoxyphenyl)urea stems from its unique structural dichotomy. The diphenyl ether group provides significant lipophilicity and conformational flexibility, allowing it to adapt to deep, hydrophobic binding pockets in target proteins. Conversely, the urea group acts as a potent bidentate hydrogen bond donor and acceptor, anchoring the molecule to target residues[1].

Quantitative Data Summary

The following table summarizes the core chemical, physical, and environmental properties of the compound, synthesized from computational models and mass spectrometry data[1][2].

PropertyValueCausality / Significance
CAS Number 78508-44-8Unique chemical identifier.
Molecular Formula C13H12N2O2Baseline for stoichiometric calculations.
Molecular Weight 228.25 g/mol Low molecular weight allows for extensive functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NEssential for in-silico QSAR modeling.
LogKoc (Soil Sorption) 2.56Indicates moderate mobility in soil; critical for REACH environmental risk assessments[2][3].
MS Adduct[M+H]+ m/z 229.097Primary ion used for LC-MS/MS reaction monitoring and pharmacokinetic tracking[1].
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsFacilitates strong target-protein anchoring via the urea moiety.
Pharmacological Applications & Target Causality
A. Inhibition of PDGFR Phosphorylation

Platelet-derived growth factor (PDGF) and its receptor (PDGFR) are critical drivers of cell proliferation. Abnormal PDGFR activation is implicated in restenosis, atherosclerosis, and various cancers.

Derivatives incorporating the 4-phenoxyphenylurea moiety (e.g., substituting the quinazoline ring in piperazinyl derivatives) have been identified as potent, selective inhibitors of β-PDGFR autophosphorylation[4].

  • The Causality of Structural Choice: Early Structure-Activity Relationship (SAR) studies revealed that bulky substitutions at the 4-position of the phenyl ring are optimal for urea analogues. The 4-phenoxyphenyl group perfectly occupies the hydrophobic ATP-binding pocket of the PDGFR kinase domain, sterically hindering the conformational changes required for autophosphorylation[4].

PDGFR_Inhibition PDGF PDGF Ligand PDGFR PDGFR (Tyrosine Kinase) PDGF->PDGFR Binds & Dimerizes Autophos Autophosphorylation (Active State) PDGFR->Autophos Catalyzes Proliferation Cell Proliferation (Restenosis/Cancer) Autophos->Proliferation Downstream Signaling Inhibitor 4-phenoxyphenylurea Derivative Inhibitor->PDGFR Blocks ATP Pocket

Mechanism of PDGFR inhibition by 4-phenoxyphenylurea blocking autophosphorylation.
B. Neuropeptide Y5 (NPY5) Receptor Antagonism

The compound is also a foundational scaffold for NPY5 receptor antagonists, which are investigated for obesity and metabolic syndrome management. Optimization of chiral phenylethyl segments attached to the 1-methyl-3-(4-phenoxyphenyl)urea core yielded analogues with sub-nanomolar IC50 values (<0.1 nM)[5]. The diphenyl ether tail provides the exact spatial geometry required to antagonize forskolin-induced cyclic AMP accumulation in NPY5-transfected cells[5].

Environmental Cheminformatics (REACH Compliance)

For agrochemical applications—such as the synthesis of Diafenthiuron intermediates like 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea[6]—understanding the environmental fate of the urea core is mandatory.

Using the Topological Sub-structural Molecular Design (TOPS-MODE) approach, the soil sorption coefficient (LogKoc) of 4-phenoxyphenylurea was predicted to be 2.56[2].

  • Causality: This moderate LogKoc value is driven by the balance between the hydrophobic ether linkage and the highly polar urea group. It indicates that the compound will bind to soil organic matter, reducing groundwater leaching risks—a vital self-validating metric for REACH regulatory approval[3].

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a substituted (4-phenoxyphenyl)urea derivative via an isocyanate-amine coupling workflow. This method is engineered with built-in analytical checkpoints (self-validation) to guarantee high yield and purity.

Experimental Workflow

Step 1: Reagent Preparation & Anhydrous Setup

  • Action: Dissolve 1.0 eq of 4-phenoxyaniline in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Causality: DCM provides excellent solubility for the bulky diphenyl ether starting material while remaining completely inert. The Argon atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the incoming isocyanate, which would otherwise form a symmetric urea byproduct.

Step 2: Controlled Isocyanate Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of the desired isocyanate (e.g., tert-butyl isocyanate) dropwise over 30 minutes.

  • Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and suppressing side reactions.

Step 3: Reaction Propagation & Self-Validation

  • Action: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC-UV (254 nm). The reaction is deemed complete only when the peak corresponding to 4-phenoxyaniline completely disappears.

Step 4: Quench and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Causality: The mild basic quench neutralizes any trace acidic impurities and hydrolyzes unreacted isocyanate, driving it into the aqueous phase.

Step 5: Crystallization and Final Verification

  • Action: Concentrate the organic layer under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane gradient.

  • Self-Validation Check: Confirm structural integrity via 1H-NMR (looking for the characteristic broad singlet of the urea NH protons around 8.0-8.5 ppm) and LC-MS (confirming the [M+H]+ adduct).

SyntheticWorkflow Step1 1. Amine Dissolution (Anhydrous DCM, Argon) Step2 2. Isocyanate Addition (Dropwise, 0°C) Step1->Step2 Step3 3. Room Temp Stirring (HPLC Validation) Step2->Step3 Step4 4. Aqueous Quench (NaHCO3, Phase Sep) Step3->Step4 Step5 5. Crystallization (NMR/MS Verification) Step4->Step5

Step-by-step synthesis and self-validation workflow for 4-phenoxyphenylurea derivatives.
References
  • PubChemLite: (4-phenoxyphenyl)urea (C13H12N2O2). Université du Luxembourg.
  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism...Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • A topological substructural molecular design to predict soil sorption coefficients for pesticides. Universidad de Cádiz (uca.es).
  • TOOLS FOR PREDICTION OF ENVIRONMENTAL PROPERTIES OF CHEMICALS BY QSAR/QSPR WITHIN REACH. Università degli Studi di Milano-Bicocca (unimib.it).
  • 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl) Urea (CAS 136337-67-2). Pharmaffiliates.

Sources

Exploratory

Unlocking Type II Kinase Inhibition: The Mechanism of PDGFR Targeting by 4-Phenoxyphenylurea Derivatives

Introduction & Pharmacological Context Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are critical receptor tyrosine kinases (RTKs) that drive mesenchymal cell proliferation, angiogenesis, and tumor strom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are critical receptor tyrosine kinases (RTKs) that drive mesenchymal cell proliferation, angiogenesis, and tumor stroma recruitment . Dysregulation of PDGFR signaling is a hallmark of various malignancies, including gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinomas 1. To combat this, 4-phenoxyphenylurea derivatives—a highly potent subclass of diaryl ureas—have been engineered as targeted therapeutics. Unlike traditional ATP-competitive inhibitors, these compounds function as Type II kinase inhibitors, offering superior kinase selectivity and prolonged target residence time by exploiting the structural plasticity of the kinase domain .

The Structural Basis of Type II Kinase Inhibition

The defining feature of 4-phenoxyphenylurea derivatives is their ability to bind the inactive, "DFG-out" conformation of PDGFR [[2]](). The activation loop of PDGFR contains a highly conserved Asp-Phe-Gly (DFG) motif. In the active state (DFG-in), the aspartate residue points inward to coordinate magnesium ions necessary for ATP binding.

The Causality of the Pharmacophore: When PDGFR transitions to the inactive state, the DFG motif flips outward (DFG-out), exposing a deep, allosteric hydrophobic pocket adjacent to the ATP-binding site [[3]](). 4-phenoxyphenylurea derivatives are structurally perfectly tuned to exploit this shift:

  • The Urea Motif (The Anchor): The central urea group (-NH-CO-NH-) acts as a bidentate hydrogen bond donor and acceptor. It forms critical hydrogen bonds with the catalytic glutamate residue in the αC-helix and the aspartate residue of the DFG motif 1.

  • The 4-Phenoxyphenyl Tail (The Wedge): This bulky, lipophilic moiety extends deep into the newly exposed hydrophobic pocket 4.

By simultaneously anchoring to the hinge region and wedging into the allosteric pocket, the derivative thermodynamically locks PDGFR in the inactive state, drastically reducing the inhibitor's off-rate and preventing ATP from accessing the catalytic cleft [[5]]().

Quantitative Profiling: PDGFR Selectivity and Potency

The structural synergy of the urea and phenoxyphenyl groups translates to exceptional biochemical potency. The table below summarizes the half-maximal inhibitory concentrations (IC50) of key diaryl urea and related derivatives against PDGFR and off-target kinases, highlighting their multi-kinase but highly potent profiles.

Compound Class / NameTarget KinaseIC50 (nM)Binding ModeReference
Sorafenib (Diaryl urea)PDGFR-β57Type II (DFG-out)5
Sorafenib (Diaryl urea)Raf-16Type II (DFG-out)5
CP-673451 (PDGFR selective)PDGFR-α10Type II (DFG-out)6
CP-673451 (PDGFR selective)PDGFR-β1Type II (DFG-out)[[6]]()
Analogue 1e (4-phenoxyphenylurea)PDGFR-β< 100Type II (DFG-out)4

Mechanistic Disruption of Downstream Signaling

By locking PDGFR in the DFG-out state, 4-phenoxyphenylurea derivatives prevent ligand-induced trans-autophosphorylation of intracellular tyrosine residues (e.g., Tyr740, Tyr751) [[6]](). This eliminates the docking sites for SH2-domain-containing adaptor proteins, effectively severing the signal transduction to the PI3K/AKT (cell survival) and MAPK/ERK (proliferation) pathways 5.

G PDGF PDGF Ligand PDGFR PDGFR (RTK) PDGF->PDGFR Dimerization PI3K PI3K / AKT Pathway PDGFR->PI3K Phosphorylation MAPK MAPK / ERK Pathway PDGFR->MAPK Phosphorylation Inhibitor 4-Phenoxyphenylurea (Type II Inhibitor) Inhibitor->PDGFR Blocks DFG-out Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1. Disruption of PDGFR downstream signaling by 4-phenoxyphenylurea inhibitors.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of a novel 4-phenoxyphenylurea derivative, we must employ a self-validating experimental system. The following protocol details an in vitro target engagement assay designed to isolate and quantify PDGFR autophosphorylation inhibition.

W C1 1. Cell Culture C2 2. Serum Starvation C1->C2 C3 3. Inhibitor Treatment C2->C3 C4 4. PDGF-BB Stimulus C3->C4 C5 5. Cell Lysis C4->C5 C6 6. Western Blot C5->C6

Fig 2. Self-validating workflow for assessing PDGFR autophosphorylation inhibition.

Step-by-Step Protocol: PDGFR Autophosphorylation Assay
  • Step 1: Cell Culture & Serum Starvation. Seed PDGFR-expressing cells (e.g., NIH/3T3 fibroblasts or A549 lung cancer cells 6) in 6-well plates. Once 80% confluent, wash with PBS and incubate in media containing 0.1% FBS for 24 hours.

    • Causality: Standard serum contains exogenous growth factors that cause continuous, basal RTK activation. Starvation forces the receptors into a quiescent state, ensuring that subsequent signals are strictly ligand-induced, thereby maximizing the assay's signal-to-noise ratio.

  • Step 2: Inhibitor Pre-treatment. Treat the starved cells with the 4-phenoxyphenylurea derivative at varying concentrations (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Causality: Type II inhibitors require time to penetrate the lipid bilayer and wait for the dynamic kinase domain to naturally sample the DFG-out conformation. A 2-hour pre-incubation ensures thermodynamic equilibrium is reached, locking the receptors in the inactive state before ligand exposure.

  • Step 3: Ligand Stimulation. Add recombinant human PDGF-BB (50 ng/mL) to the wells for exactly 10 minutes at 37°C.

    • Causality: PDGF-BB induces rapid receptor dimerization. If the inhibitor has successfully occupied the DFG-out pocket, the trans-autophosphorylation step will be sterically and catalytically blocked.

  • Step 4: Cell Lysis. Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors and sodium orthovanadate (Na₃VO₄).

    • Causality: Na₃VO₄ is a potent inhibitor of protein tyrosine phosphatases. Its inclusion is non-negotiable; without it, endogenous phosphatases will rapidly strip the phosphate groups during lysis, leading to false-positive inhibition results.

  • Step 5: Detection & Normalization. Perform Western blotting. Probe the membrane first for phospho-PDGFR-β (Tyr751/Tyr740), strip the membrane, and re-probe for total PDGFR-β.

    • Causality (Self-Validation): Normalizing the phospho-signal against the total PDGFR-β protein level proves that the loss of signal is due to true kinase inhibition, rather than compound-induced receptor degradation or unequal protein loading.

Conclusion

The rational design of 4-phenoxyphenylurea derivatives represents a masterclass in structural pharmacology. By specifically targeting the DFG-out conformation, these compounds achieve high-affinity, selective inhibition of PDGFR, effectively dismantling the oncogenic signaling networks that drive tumor angiogenesis and proliferation.

References

  • [5] BenchChem. "The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide." benchchem.com. URL:

  • [3] Encyclopedia MDPI. "Diarylureas." encyclopedia.pub. URL:

  • [1] MDPI. "Diarylureas as Antitumor Agents." mdpi.com. URL:

  • [4] Journal of Medicinal Chemistry (ACS). "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation..." acs.org. URL:

  • [6] MedChemExpress. "CP-673451 | PDGFR Inhibitor." medchemexpress.com. URL:

  • [2] PubMed. "The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders." nih.gov. URL:

Sources

Foundational

An In-Depth Technical Guide to QSAR Modeling for (4-phenoxyphenyl)urea Soil Sorption Coefficients

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth exploration of the development and validation of Quantitative Structure-Activity Relationship (QSAR) models fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the development and validation of Quantitative Structure-Activity Relationship (QSAR) models for predicting the soil sorption coefficients (Koc) of (4-phenoxyphenyl)urea derivatives. As a class of compounds with potential environmental implications, understanding their fate and transport in soil is of paramount importance. QSAR modeling offers a scientifically robust and resource-efficient alternative to extensive experimental testing.[1][2]

Section 1: The Significance of Soil Sorption and the Role of QSAR

The interaction of chemical compounds with soil is a critical factor in determining their environmental persistence, mobility, and bioavailability.[3][4] The soil organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this interaction, representing the equilibrium distribution of a chemical between the solid organic carbon phase in the soil and the aqueous phase.[5][6] A high Koc value indicates strong binding to soil particles, suggesting lower mobility and potentially higher persistence.[5] Conversely, a low Koc value implies weaker binding and a greater likelihood of leaching into groundwater or surface water.[5]

For (4-phenoxyphenyl)urea derivatives, which may be used in various applications including pharmaceuticals and agrochemicals, understanding their soil sorption behavior is crucial for environmental risk assessment.[7] Experimental determination of Koc can be time-consuming and expensive.[5] Quantitative Structure-Activity Relationship (QSAR) modeling presents a powerful computational alternative.[1][8] QSAR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity.[1][8] By establishing this relationship, QSAR can predict the properties of new or untested compounds, thereby reducing the need for animal testing and accelerating the risk assessment process.[1]

Section 2: Foundational Principles of QSAR Modeling

The core principle of QSAR is that the structure of a molecule dictates its properties.[1] QSAR modeling quantifies this by representing the molecular structure through numerical values known as molecular descriptors . These descriptors can be categorized as:

  • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

  • 2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

  • 3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area).

These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which in this case is the log-transformed soil sorption coefficient (log Koc).

The development of a robust and predictive QSAR model follows a systematic workflow, as illustrated below.

QSAR_Workflow A Data Collection & Curation B Molecular Structure Preparation A->B C Descriptor Calculation B->C D Data Splitting (Training & Test Sets) C->D E Model Development (e.g., MLR, PLS, ANN) D->E F Model Validation (Internal & External) E->F G Applicability Domain Definition F->G H Prediction for New Compounds G->H

Caption: A generalized workflow for developing a predictive QSAR model.

Section 3: Methodology for Building a QSAR Model for (4-phenoxyphenyl)urea Soil Sorption

This section details the step-by-step protocol for developing a QSAR model for the soil sorption of (4-phenoxyphenyl)urea derivatives.

3.1. Data Collection and Curation

The foundation of any QSAR model is a high-quality dataset. For this specific application, experimental Koc values for a diverse set of (4-phenoxyphenyl)urea derivatives are required.

  • Step 1: Literature and Database Search: Systematically search chemical databases (e.g., PubChem, ChemSpider) and the scientific literature for experimentally determined Koc values for (4-phenoxyphenyl)urea and its analogs.

  • Step 2: Data Curation:

    • Ensure consistency in experimental conditions and endpoints. The OECD Test Guideline 121 is a standard protocol for Koc determination.[6]

    • Convert all Koc values to a logarithmic scale (log Koc) to normalize the data distribution.

    • Remove duplicate entries and compounds with ambiguous structural information.

3.2. Molecular Structure Preparation and Descriptor Calculation

  • Step 1: Structure Input: Obtain the 2D or 3D structures of the curated compounds, typically in SDF or MOL file format.

  • Step 2: Structure Optimization: For 3D-QSAR, perform energy minimization of the molecular structures using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., AM1) to obtain a stable conformation.[2]

  • Step 3: Descriptor Calculation: Utilize specialized software (e.g., PaDEL-Descriptor, DRAGON, CODESSA) to calculate a wide range of molecular descriptors.[3][9] For soil sorption, descriptors related to hydrophobicity (e.g., logP), size, shape, and polarity are often relevant.[6][10][11]

3.3. Data Splitting

To ensure the model's predictive power, the dataset is divided into a training set and a test set.[1]

  • Training Set: Used to build the QSAR model.

  • Test Set: An independent set of compounds used to evaluate the model's ability to predict the activity of new chemicals.[1]

A common approach is an 80/20 split, where 80% of the data is used for training and 20% for testing. The selection of compounds for each set should be done carefully to ensure that both sets span the same chemical space.

3.4. Model Development

Various statistical methods can be employed to build the QSAR model.[12] The choice of method depends on the nature of the data and the complexity of the relationship between the descriptors and the endpoint.[1]

Modeling TechniqueDescription
Multiple Linear Regression (MLR) A simple and interpretable linear method that establishes a relationship between two or more independent variables and a dependent variable.[1]
Partial Least Squares (PLS) A regression technique suitable for datasets with a large number of correlated descriptors.[1]
Artificial Neural Networks (ANN) A non-linear machine learning approach that can model complex relationships but may be less interpretable.[1][2]

3.5. Model Validation: A Cornerstone of Trustworthiness

Rigorous validation is essential to ensure the reliability and predictive capability of a QSAR model.[12][13] The Organisation for Economic Co-operation and Development (OECD) has established five principles for QSAR model validation for regulatory purposes.[13][14][15]

OECD_Principles P1 Defined Endpoint P2 Unambiguous Algorithm P3 Defined Applicability Domain P4 Appropriate Measures of Goodness-of-fit, Robustness, and Predictivity P5 Mechanistic Interpretation

Caption: The five OECD principles for QSAR model validation.[13][14]

3.5.1. Internal Validation

Internal validation assesses the robustness of the model using the training set data.[12][13]

  • Cross-Validation: The most common technique is leave-one-out cross-validation (LOO-CV), where a model is built on all but one compound, and the activity of the excluded compound is predicted.[15] This process is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is a key metric; a Q² > 0.5 is generally considered acceptable.[15]

3.5.2. External Validation

External validation evaluates the model's predictive power on the independent test set.[13][15]

  • Predictive R² (R²pred): The correlation coefficient between the experimental and predicted log Koc values for the test set. A higher R²pred indicates better predictive ability.

3.5.3. Y-Randomization

This technique ensures that the developed model is not a result of a chance correlation.[1] The dependent variable (log Koc) values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have significantly lower Q² and R² values for the randomized datasets compared to the original model.[1]

3.6. Applicability Domain (AD) Definition

A QSAR model can only make reliable predictions for compounds that are similar to those in the training set.[13] The Applicability Domain (AD) defines the chemical space in which the model's predictions are considered reliable.[13] Various methods, such as those based on descriptor ranges or leverage values, can be used to define the AD.

Section 4: Interpreting the QSAR Model and Mechanistic Insights

A statistically robust QSAR model can also provide valuable insights into the mechanisms governing soil sorption. By examining the selected molecular descriptors, one can understand which structural features of (4-phenoxyphenyl)urea derivatives influence their binding to soil organic carbon. For example, a positive coefficient for a hydrophobicity descriptor (like logP) would suggest that more lipophilic compounds tend to have higher soil sorption, which is consistent with the principles of hydrophobic partitioning.[5] Similarly, descriptors related to molecular size and polarizability can provide information on the role of van der Waals forces and polar interactions in the sorption process.[6][16]

Section 5: Conclusion and Future Perspectives

QSAR modeling provides a scientifically sound, efficient, and ethical approach to predicting the soil sorption coefficients of (4-phenoxyphenyl)urea derivatives.[1] By following a rigorous and transparent workflow encompassing data curation, descriptor selection, model development, and comprehensive validation, it is possible to build reliable models that can be used for regulatory purposes and to guide the design of environmentally safer chemicals. Future work could involve the development of class-specific models for different sub-classes of ureas and the integration of QSAR predictions with other environmental fate models to provide a more holistic risk assessment.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). Retrieved from [Link]

  • QSAR Model Validation Techniques | PDF | Quantitative Structure–Activity Relationship | Multivariate Statistics - Scribd. (n.d.). Retrieved from [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis - Meiler Lab. (2022, January). Retrieved from [Link]

  • (Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative) Structure − Activity Relationship models - OECD. (2023, August 17). Retrieved from [Link]

  • QSPR Modeling of Soil Sorption Coefficients (KOC) of Pesticides Using SPA-ANN and SPA-MLR - ACS Publications. (2009, July 13). Retrieved from [Link]

  • QSAR modelling of soil sorption. Improvements and systematics of log K oc vs. log K ow correlations. (n.d.). Retrieved from [Link]

  • Validation of QSAR models for legislative purposes - PMC. (n.d.). Retrieved from [Link]

  • Validation Method Used In Quantitative Structure Activity Relationship - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models | OECD. (2014, September 3). Retrieved from [Link]

  • Quantitative Structure-activity Relationship: A Comprehensive Guide for 2025 - Shadecoder. (2026, January 2). Retrieved from [Link]

  • Reliable QSAR for estimating Koc for persistent organic pollutants: correlation with molecular connectivity indices - PubMed. (2001, October 15). Retrieved from [Link]

  • General and class specific models for prediction of soil sorption using various physicochemical descriptors - PubMed. (2002, November 15). Retrieved from [Link]

  • On the development and validation of QSAR models - PubMed. (2013). Retrieved from [Link]

  • QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE - YouTube. (2024, October 29). Retrieved from [Link]

  • General and Class Specific Models for Prediction of Soil Sorption Using Various Physicochemical Descriptors - ACS Publications. (2002, September 24). Retrieved from [Link]

  • KOC-WebPredictor: An Open-Access Tool for Prediction and Insights into Soil Sorption | ACS Omega - ACS Publications. (2026, March 17). Retrieved from [Link]

  • Using QSAR to evaluate phenomenological models for sorption of organic compounds by soil (Journal Article) | SciTech Connect - OSTI. (1993, October 1). Retrieved from [Link]

  • A topological substructural molecular design to predict soil sorption coefficients for pesticides. (n.d.). Retrieved from [Link]

  • Conformation-Independent QSPR Approach for the Soil Sorption Coefficient of Heterogeneous Compounds - MDPI. (2016, August 3). Retrieved from [Link]

  • OECD QSAR Assessment Framework (QAF) - KREATiS. (n.d.). Retrieved from [Link]

  • 31.9: Quantitative Structure-Activity Relationships (QSAR) - Chemistry LibreTexts. (2023, August 24). Retrieved from [Link]

  • QSAR for the soil adsorption coefficient Koc - QsarDB. (2019, December 11). Retrieved from [Link]

  • Influence of Manure as a Complex Mixture on Soil Sorption of Pharmaceuticals—Studies with Selected Chemical Components of Manure - MDPI. (2023, June 16). Retrieved from [Link]

  • Adsorption of phenylurea herbicides by tropical soils - PMC - NIH. (2020, March 4). Retrieved from [Link]

  • Phenylurea herbicide sorption to biochars and agricultural soil - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Pedospheric sorption investigation of sulfonyl urea herbicide Triasulfuron via regression correlation analysis in selected soils - SciELO South Africa. (n.d.). Retrieved from [Link]

  • Modelling of the adsorption of urea herbicides by tropical soils with an Adaptive‐Neural‐based Fuzzy Inference System - Semantic Scholar. (2020, December 3). Retrieved from [Link]

Sources

Exploratory

Molecular Docking Studies of (4-Phenoxyphenyl)urea Compounds: Structural Paradigms in Target Inhibition

Executive Summary The (4-phenoxyphenyl)urea scaffold is a highly privileged pharmacophore in rational drug design. While initially recognized for its broad utility in medicinal chemistry, this specific structural motif h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-phenoxyphenyl)urea scaffold is a highly privileged pharmacophore in rational drug design. While initially recognized for its broad utility in medicinal chemistry, this specific structural motif has emerged as a premier inhibitor of Soluble Epoxide Hydrolase (sEH) [1]. By mimicking transition states and exploiting deep hydrophobic pockets, these compounds effectively modulate the arachidonic acid cascade, offering profound therapeutic potential for cardiovascular and inflammatory diseases. This whitepaper provides an in-depth technical guide to the mechanistic rationale, molecular docking workflows, and off-target profiling of (4-phenoxyphenyl)urea derivatives.

Mechanistic Rationale: The sEH Target

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme. Its C-terminal domain is responsible for the rapid hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and less active dihydroxyeicosatrienoic acids (DHETs)[1].

The structural biology of the human sEH active site reveals a highly conserved catalytic triad consisting of Asp333, Asp496, and His524 [2]. The (4-phenoxyphenyl)urea compounds inhibit this process through a dual-action binding mode:

  • Transition-State Mimicry : The urea moiety acts as a transition-state analog for the epoxide ring opening. The urea carbonyl oxygen accepts hydrogen bonds from two tyrosine residues (Tyr383 and Tyr466), while the urea NH groups donate hydrogen bonds to the catalytic nucleophile, Asp333.

  • Hydrophobic Anchoring : The bulky, flexible 4-phenoxyphenyl group extends into a deep, L-shaped hydrophobic tunnel, displacing high-energy water molecules and engaging in π−π stacking and van der Waals interactions.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor (4-phenoxyphenyl)urea Inhibitor->sEH Inhibits

Fig 1: The Arachidonic Acid Cascade and the inhibitory intervention of (4-phenoxyphenyl)ureas.

Molecular Docking Protocol: A Self-Validating System

To accurately model the binding of (4-phenoxyphenyl)urea compounds, standard docking procedures must be augmented with causality-driven constraints. The following protocol ensures a self-validating computational workflow.

Step 1: Target Preparation & Protonation
  • Action : Import a high-resolution sEH crystal structure (e.g., PDB ID: 4OCZ)[2]. Set the system pH to 7.4 using tools like Protein Preparation Wizard (Schrödinger) or PDB2PQR.

  • Causality : You must force Asp333 into a deprotonated (anionic) state . Because Asp333 acts as the nucleophile in the native epoxide hydrolysis mechanism, it must be negatively charged to act as the critical hydrogen-bond acceptor for the urea NH groups of the inhibitor.

  • Validation : Calculate a Ramachandran plot to ensure backbone geometry is physically realistic before proceeding.

Step 2: Ligand Conformational Sampling
  • Action : Generate 3D conformers of the (4-phenoxyphenyl)urea compound. Apply a strict torsional constraint to the N-C-N bonds of the urea linkage.

  • Causality : The urea group possesses partial double-bond character due to electron resonance. Unconstrained sampling algorithms often generate non-physical, puckered urea geometries that artificially inflate docking scores. Enforcing planarity ensures thermodynamic realism.

Step 3: Grid Generation & Docking
  • Action : Center the docking grid precisely on the phenolic oxygens of Tyr383 and Tyr466. Execute docking using an empirical scoring function (e.g., Glide XP or AutoDock Vina).

  • Causality : These tyrosine residues are the primary hydrogen-bond donors to the urea carbonyl. Centering the grid here ensures the algorithm prioritizes transition-state mimicry during pose generation over superficial surface binding.

Step 4: Post-Docking Validation (MD & MM-GBSA)
  • Action : Subject the top-scoring pose to a 50 ns Molecular Dynamics (MD) simulation, followed by an MM-GBSA free energy calculation.

  • Causality : Docking algorithms use rigid or semi-flexible approximations. MD simulations validate the pose by confirming that the Root Mean Square Deviation (RMSD) of the ligand plateaus, proving the stability of the H-bond network over time.

G Prep Protein Prep (Protonate Asp333) Grid Grid Generation (Catalytic Triad) Prep->Grid Ligand Ligand Prep (Urea Planarity) Dock Conformational Docking (Glide/Vina) Ligand->Dock Grid->Dock Score Scoring & Ranking (ΔG binding) Dock->Score MD MD Simulation (Pose Stability) Score->MD

Fig 2: Self-validating molecular docking workflow for urea-based inhibitors.

Binding Mode Logic & Structural Interactions

The efficacy of (4-phenoxyphenyl)urea derivatives relies on the synergistic interaction of two distinct molecular zones.

G cluster_ligand Ligand: (4-phenoxyphenyl)urea cluster_protein sEH Active Site Urea Urea Moiety (Transition State Mimic) Tyr Tyr383 & Tyr466 (H-bond Donors) Urea->Tyr H-bond (Carbonyl) Asp Asp333 (Nucleophile / H-bond Acceptor) Urea->Asp H-bond (NH) Phenoxy 4-phenoxyphenyl Group (Lipophilic Tail) Hydrophobic Hydrophobic Tunnel (Trp336, Met339, Leu499) Phenoxy->Hydrophobic pi-pi / VdW

Fig 3: Logical mapping of ligand-protein interactions within the sEH active site.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data, illustrating how variations in the urea N1 substituent and the presence of the 4-phenoxyphenyl group at N3 impact binding affinity and docking scores against sEH and related targets.

Compound IdentifierR-Group (Urea N1)Pharmacophore (Urea N3)Primary TargetExperimental IC50 (nM)Est. Binding Free Energy (kcal/mol)
1-(3,4-dichlorophenyl)-3-(4-phenoxyphenyl)urea 3,4-dichlorophenyl4-phenoxyphenylsEH~12.5-10.8
Adamantyl-urea derivative Adamantyl4-phenoxyphenylsEH~8.2-11.4
Dual-Target Prototype 4-fluorophenethyl4-phenoxyphenylsEH / LTA4H~45.0-8.9
Sorafenib 4-chloro-3-(CF3)phenylPyridine-ether derivativeVEGFR / sEH~17.0 (sEH)-9.5

Advanced Perspectives: Off-Target Profiling & Dual Inhibition

While (4-phenoxyphenyl)ureas are highly selective for sEH, the individual structural components of this scaffold are known to cross-react with other high-value targets. Understanding these off-target effects is crucial for comprehensive drug development.

  • Kinase Cross-Reactivity : The urea moiety is a highly versatile hydrogen-bonding network participant. For instance, the multi-kinase inhibitor Sorafenib , which contains a central urea linkage, has been shown to possess potent, unintended sEH inhibitory activity in vivo (IC50 = 17 nM)[3]. This off-target sEH inhibition is believed to contribute to Sorafenib's unique cardiovascular effect profile.

  • The Phenoxyphenyl Hydrophobic Anchor : The 4-phenoxyphenyl moiety is frequently utilized to occupy deep hydrophobic pockets in kinase targets. A prominent example is the irreversible Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib , which leverages a phenoxyphenyl group to anchor the molecule firmly within the BTK active site[4].

  • Dual-Targeting Strategies : Recent rational design efforts have attempted to harness the (4-phenoxyphenyl)urea scaffold to create dual inhibitors. By modifying the N1 substituent, researchers have developed compounds that simultaneously inhibit sEH and Leukotriene A4 Hydrolase (LTA4H) [5]. This dual inhibition synergistically modulates the arachidonic acid cascade by preventing the degradation of anti-inflammatory EETs while simultaneously blocking the synthesis of pro-inflammatory LTB4.

References

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database.[Link]

  • 4OCZ: Crystal structure of human soluble epoxide hydrolase complexed with 1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea. RCSB Protein Data Bank.[Link]

  • Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. National Institutes of Health (NIH).[Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. National Institutes of Health (NIH).[Link]

  • Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA 4 Hydrolase. ACS Publications.[Link]

Sources

Foundational

Structural Activity Relationship (SAR) of the (4-phenoxyphenyl)urea Scaffold: A Privileged Motif in Multi-Target Drug Discovery

Executive Summary The (4-phenoxyphenyl)urea moiety has emerged as a highly versatile, "privileged" structural motif in modern medicinal chemistry. Characterized by a hydrogen-bond-donating/accepting urea core coupled wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-phenoxyphenyl)urea moiety has emerged as a highly versatile, "privileged" structural motif in modern medicinal chemistry. Characterized by a hydrogen-bond-donating/accepting urea core coupled with a highly lipophilic, sterically demanding phenoxyphenyl tail, this scaffold is capable of probing deep hydrophobic pockets across diverse protein targets. This technical guide explores the structure-activity relationship (SAR) of (4-phenoxyphenyl)urea derivatives, focusing on their primary roles as Soluble Epoxide Hydrolase (sEH) inhibitors and Neuropeptide Y5 (NPY5) receptor antagonists , while also addressing their cross-reactivity with kinase domains (e.g., PDGFR, VEGFR).

Molecular Architecture and Mechanistic Rationale

The pharmacological success of the (4-phenoxyphenyl)urea scaffold is driven by its bipartite structural nature:

  • The Urea Pharmacophore: Acts as a bidentate hydrogen-bond donor and acceptor. In enzymatic active sites, this rigid planar structure mimics transition states (such as the tetrahedral intermediate of epoxide ring-opening) or endogenous amide bonds.

  • The 4-Phenoxyphenyl Tail: Provides massive van der Waals contact surface area. The ether linkage allows for rotational flexibility, enabling the terminal phenyl ring to adopt an optimal conformation within deep, lipophilic binding clefts (such as the L-shaped hydrophobic pocket of sEH or the transmembrane domains of GPCRs).

SAR Profile I: Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for converting beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibiting sEH stabilizes EET levels, offering therapeutic avenues for hypertension, cardiovascular disease, and inflammation[2].

Mechanistic Causality in SAR

Crystallographic and docking studies reveal that the urea group of (4-phenoxyphenyl)urea derivatives (such as 1-(3,4-dichlorophenyl)-3-(4-phenoxyphenyl)urea, known as dCP2PU) establishes a critical hydrogen-bonding network with the catalytic triad of sEH: Tyr381, Tyr465, and Asp333 [1].

  • Causality of the Urea: Replacing the urea with an amide or amine drastically reduces potency because the bidentate hydrogen bonding to the dual Tyrosine residues is lost.

  • Causality of the Phenoxyphenyl Group: The bulky ether-linked rings perfectly occupy the hydrophobic tunnel leading to the catalytic site, displacing high-energy water molecules and driving binding affinity through favorable entropy. Interestingly, the multi-kinase inhibitor Sorafenib shares this exact structural topology and exhibits potent off-target sEH inhibition (IC50 ~17 nM)[2].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHET Inhibitor (4-phenoxyphenyl)urea Derivatives Inhibitor->sEH Competitive Inhibition

Fig 1: sEH pathway modulation by (4-phenoxyphenyl)urea competitive inhibitors.

Protocol: Self-Validating sEH Fluorescent Inhibition Assay

To accurately quantify the SAR of synthesized derivatives, a robust, self-validating biochemical assay is required. This protocol utilizes a fluorogenic substrate, PHOME, which relies on sEH-mediated hydrolysis to release a fluorescent product[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Incubation: Dilute recombinant human sEH enzyme (1 nM final concentration) in the assay buffer. Add 1 µL of the (4-phenoxyphenyl)urea test compound dissolved in DMSO (dose-response range: 0.01 nM to 10 µM).

    • Self-Validation Control: Include a DMSO-only vehicle control (0% inhibition) and a known reference inhibitor like t-AUCB (100% inhibition baseline).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 30°C for 10 minutes to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm). The rate of 6-methoxynaphthaldehyde formation is directly proportional to uninhibited sEH activity.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

SAR Profile II: Neuropeptide Y5 (NPY5) Receptor Antagonism

Beyond soluble enzymes, the (4-phenoxyphenyl)urea scaffold is a potent antagonist for the Neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor (GPCR) implicated in orexigenic (feeding) behavior and obesity[4].

Mechanistic Causality in SAR

High-throughput screening identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a primary hit[5]. Extensive SAR optimization of over 40 analogues revealed strict stereochemical and electronic requirements[6]:

  • Stereochemistry: The (1R,2R) configuration of the phenylethyl segment is absolutely critical for orienting the molecule within the transmembrane helices of NPY5.

  • Electronic Tuning of the Phenoxy Ring: Substitutions on the terminal aryloxy group dictate potency. Introducing an electron-withdrawing group (e.g., 4-fluorophenoxy) or an electron-donating group (e.g., 3,4-dimethylphenoxy) increases potency by >60-fold compared to the unsubstituted parent compound, pushing IC50 values below 0.1 nM[4].

  • Spatial Constraints: Inserting a methylene spacer between the urea and the phenoxyphenyl segment abolishes activity (IC50 > 10,000 nM), proving that the rigid distance between the hydrogen-bonding urea and the hydrophobic tail is non-negotiable for NPY5 binding[4].

NPY5_Assay HEK HEK293 Cells (Transfected with hNPY5) Forskolin Forskolin Stimulation HEK->Forskolin cAMP_Prod cAMP Production (Adenylyl Cyclase Active) Forskolin->cAMP_Prod NPY NPY Agonist Addition cAMP_Prod->NPY cAMP_Inhib cAMP Inhibition (Gi/o Pathway Active) NPY->cAMP_Inhib Urea (4-phenoxyphenyl)urea Antagonist cAMP_Inhib->Urea Rescue Rescue of cAMP Levels (Readout) Urea->Rescue

Fig 2: Logic flow of the NPY5 functional antagonism cAMP accumulation assay.

Protocol: Forskolin-Induced cAMP Accumulation Assay

Because NPY5 is a Gi/o-coupled GPCR, agonist binding inhibits adenylyl cyclase, lowering cAMP. An antagonist will rescue cAMP levels in the presence of an agonist[4][7].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the human NPY5 receptor. Seed cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-treat cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent cAMP degradation, ensuring the assay measures true production rates.

  • Compound Addition: Add the (4-phenoxyphenyl)urea antagonist at varying concentrations and incubate for 15 minutes.

  • Stimulation & Agonism: Co-add 10 µM Forskolin (to directly stimulate adenylyl cyclase and artificially raise cAMP) and 30 nM NPY peptide (the native agonist, which will attempt to suppress the Forskolin-induced cAMP spike).

  • Lysis and Detection: After 30 minutes at 37°C, lyse the cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Validation: A successful antagonist will show a dose-dependent increase (rescue) in TR-FRET signal, counteracting the NPY-induced suppression.

Quantitative SAR Data Summary

The table below consolidates the structure-activity relationship data across the primary targets discussed, highlighting how specific modifications to the (4-phenoxyphenyl)urea scaffold dictate target selectivity and potency.

Compound / DerivativeTargetKey Structural ModificationIC50 / Ki ValueReference
dCP2PU sEH1-(3,4-dichlorophenyl) substitution~10-20 nM[1][2]
Sorafenib sEH (Off-target)Pyridine-carboxamide extension17 ± 4 nM[2]
Compound 1 NPY5(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl< 1.0 nM[4][5]
Analogue 44a NPY54-fluorophenoxy substitution< 0.1 nM[4][6]
Analogue 44b NPY53,4-dimethylphenoxy substitution< 0.1 nM[4]
Analogue 45 NPY5Methylene spacer added (loss of rigidity)> 10,000 nM[4]
Compound 21b PDGFRReplacement of quinazoline ring~0.1 - 1.0 µM[8]

Conclusion

The (4-phenoxyphenyl)urea scaffold is a powerful tool in drug design. Its ability to satisfy strict hydrogen-bonding requirements via the urea core, while simultaneously anchoring into deep hydrophobic pockets via the phenoxyphenyl tail, allows it to modulate diverse targets from soluble hydrolases (sEH) to transmembrane GPCRs (NPY5) and kinase domains (PDGFR). Careful tuning of the electronic properties of the terminal phenyl ring and strict maintenance of the spatial distance between the pharmacophores are the primary drivers of SAR optimization for this privileged structure.

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Exploratory

An In-depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 4-phenoxyphenylurea

A Strategic Approach for Data-Poor Compounds Authored by: A Senior Application Scientist Introduction: The Challenge of Assessing Novel Chemical Entities Our approach is rooted in a tiered, logical progression of assays,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Approach for Data-Poor Compounds

Authored by: A Senior Application Scientist

Introduction: The Challenge of Assessing Novel Chemical Entities

Our approach is rooted in a tiered, logical progression of assays, beginning with foundational cytotoxicity assessments and advancing to more complex evaluations of genotoxicity and organ-specific toxicities. This strategy is designed to be resource-efficient, providing critical go/no-go decision points at each stage of the assessment. The causality behind experimental choices and the integration of self-validating systems are emphasized throughout to ensure scientific integrity and trustworthiness of the generated data.

A Tiered Strategy for In Vitro Safety Assessment

A tiered approach to in vitro toxicity testing is a pragmatic and widely accepted strategy in modern toxicology. It allows for the early identification of potentially hazardous compounds, thereby conserving resources and reducing the reliance on later-stage, more complex testing.

G cluster_0 Tiered In Vitro Safety Assessment Strategy Start Compound of Interest (e.g., 4-phenoxyphenylurea) Tier1 Tier 1: Basal Cytotoxicity Assessment (MTT, Neutral Red, LDH Assays) Start->Tier1 Decision1 Significant Cytotoxicity? Tier1->Decision1 Tier2 Tier 2: Genotoxicity Assessment (Ames, Micronucleus, Chromosomal Aberration) Decision1->Tier2 No Risk_Assessment Comprehensive Risk Assessment Decision1->Risk_Assessment Yes Decision2 Genotoxic Potential? Tier2->Decision2 Tier3 Tier 3: Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) Decision2->Tier3 No Decision2->Risk_Assessment Yes Tier3->Risk_Assessment

Caption: A tiered approach for the in vitro safety assessment of data-poor compounds.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the toxic potential of 4-phenoxyphenylurea is to determine its basal cytotoxicity across a range of concentrations. This is crucial for identifying the concentrations that may induce cell death and for guiding the dose selection for subsequent, more specific assays. To ensure a comprehensive understanding of the compound's cytotoxic mechanism, it is recommended to employ a panel of assays that measure different cellular endpoints.

Core Assays for Cytotoxicity:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1][2][3][4][5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3][5]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[7][8][9][10] Damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye.[7]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][12][13]

Experimental Workflow: Cytotoxicity Screening

G cluster_workflow General Cytotoxicity Assay Workflow Plate_Cells 1. Plate cells in a 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with a serial dilution of 4-phenoxyphenylurea. Plate_Cells->Treat_Cells Incubate 3. Incubate for a defined period (e.g., 24, 48, 72 hours). Treat_Cells->Incubate Assay_Specific_Step 4. Perform assay-specific steps: - Add MTT reagent - Add Neutral Red dye - Collect supernatant for LDH assay Incubate->Assay_Specific_Step Measure 5. Measure absorbance/luminescence using a plate reader. Assay_Specific_Step->Measure Analyze 6. Calculate IC50 values. Measure->Analyze

Caption: A generalized workflow for in vitro cytotoxicity screening.

Data Presentation: Hypothetical Cytotoxicity of 4-phenoxyphenylurea

The primary endpoint for cytotoxicity assays is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
HepG2 (Liver)MTT4875.2
HEK293 (Kidney)MTT48123.5
HepG2 (Liver)Neutral Red4868.9
HEK293 (Kidney)Neutral Red48115.8
HepG2 (Liver)LDH48> 200
HEK293 (Kidney)LDH48> 200

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

MTT Assay Protocol [1][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase throughout the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-phenoxyphenylurea in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Neutral Red Uptake Assay Protocol [7][9]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the neutral red medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

LDH Release Assay Protocol [12][13][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (e.g., 490 nm).

Tier 2: Genotoxicity Assessment

Following the determination of its cytotoxic profile, 4-phenoxyphenylurea should be evaluated for its potential to induce genetic damage. Genotoxicity testing is a critical component of safety assessment as it can identify compounds that may be carcinogenic or cause heritable defects.[15] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[16][17]

Core Assays for Genotoxicity:

  • Bacterial Reverse Mutation Test (Ames Test): This assay, conducted in accordance with OECD Guideline 471, uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[18][19][20]

  • In Vitro Mammalian Chromosomal Aberration Test: This test, following OECD Guideline 473, identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[21][22][23][24][25]

  • In Vitro Mammalian Cell Micronucleus Test: As described in OECD Guideline 487, this assay detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes lost during cell division.[26][27][28][29][30] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[27]

Experimental Workflow: Genotoxicity Screening

G cluster_genotox_workflow Standard In Vitro Genotoxicity Testing Workflow Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Metabolic_Activation With and Without Metabolic Activation (S9) Ames->Metabolic_Activation Data_Evaluation Evaluate for gene mutations, clastogenicity, and aneugenicity Metabolic_Activation->Data_Evaluation Mammalian_Assay In Vitro Mammalian Cell Assay (Micronucleus or Chromosomal Aberration) Mammalian_Assay->Metabolic_Activation Dose_Selection Dose selection based on Tier 1 Cytotoxicity Data Dose_Selection->Mammalian_Assay

Caption: A standard workflow for in vitro genotoxicity assessment.

Data Presentation: Hypothetical Genotoxicity of 4-phenoxyphenylurea
AssayStrains/Cell LineMetabolic Activation (S9)Result
Ames Test (OECD 471)S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrAWith & WithoutNegative
In Vitro Micronucleus (OECD 487)Human peripheral blood lymphocytesWith & WithoutNegative
In Vitro Chromosomal Aberration (OECD 473)Chinese Hamster Ovary (CHO) cellsWith & WithoutNegative

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471 [18][19]

  • Strain Selection: Utilize a set of bacterial strains with different mutation types.

  • Treatment: Expose the bacterial strains to various concentrations of 4-phenoxyphenylurea, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on minimal agar plates lacking the essential amino acid required by the parent strain.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid). A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.

In Vitro Micronucleus Test - OECD 487 [26][27][28]

  • Cell Culture and Treatment: Culture mammalian cells (e.g., human lymphocytes, TK6, or CHO cells) and treat them with 4-phenoxyphenylurea at concentrations determined from the cytotoxicity assays, with and without S9 metabolic activation.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.

In Vitro Chromosomal Aberration Test - OECD 473 [21][22][23]

  • Cell Culture and Treatment: Treat cultured mammalian cells with 4-phenoxyphenylurea, with and without S9, for an appropriate duration.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

Tier 3: Advanced and Organ-Specific Toxicity Assessment

If 4-phenoxyphenylurea shows no significant cytotoxicity or genotoxicity at relevant concentrations, the next tier of assessment involves investigating its potential for organ-specific toxicity. The liver and the heart are two of the most common sites of drug-induced toxicity, leading to compound attrition in later stages of development.

Key Organ-Specific Toxicity Assays:

  • Hepatotoxicity:

    • Cytochrome P450 (CYP) Induction/Inhibition: Assess the potential of 4-phenoxyphenylurea to induce or inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions. PXR activation assays can serve as a screen for CYP3A4 induction.

  • Cardiotoxicity:

    • hERG Potassium Channel Assay: Evaluate the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][31][32] This is a critical safety screen in drug development.[15]

Data Interpretation and Risk Assessment

The interpretation of in vitro toxicity data for a data-poor compound like 4-phenoxyphenylurea requires a weight-of-evidence approach. The results from the tiered assessment should be considered in their entirety.

  • Cytotoxicity: The IC50 values from multiple assays provide a therapeutic index and guide dose selection for further studies.

  • Genotoxicity: A positive result in any of the core genotoxicity assays would be a significant cause for concern and may halt further development, depending on the intended use of the compound.

  • Organ-Specific Toxicity: The potential for hepatotoxicity or cardiotoxicity should be carefully considered in the context of the anticipated therapeutic dose and exposure levels.

For compounds with very limited data, the Threshold of Toxicological Concern (TTC) approach can be a valuable tool for risk assessment. The TTC is a level of exposure for all chemicals, below which there is a very low probability of an appreciable risk to human health.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro toxicity and safety assessment of 4-phenoxyphenylurea, a representative data-poor compound. By employing a tiered strategy that progresses from basal cytotoxicity to genotoxicity and organ-specific toxicity, researchers can efficiently and effectively characterize the toxicological profile of novel chemical entities. The emphasis on standardized protocols, such as those from the OECD, and the use of multiple assays with different endpoints ensure the generation of reliable and comprehensive data for informed decision-making in drug development and chemical safety assessment.

References

  • Organisation for Economic Co-operation and Development. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • SlideShare. (n.d.). Comet Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Li, M., & Lu, J. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56494. Retrieved from [Link]

  • Wills, J. W., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 17(1), 1-19. Retrieved from [Link]

  • Bio-protocol. (2022). 3.4.3. Neutral Red Uptake Assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Eurofins Germany. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link]

  • Yeditepe University. (n.d.). Genotoxicity (OECD 473). Retrieved from [Link]

  • Wiedemann, J., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 77(1), e51. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. Retrieved from [Link]

  • Abbkine. (2022). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Kurihara, Y., et al. (2020). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences, 21(15), 5463. Retrieved from [Link]

  • Gatehouse, D. (1994). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. Mutagenesis, 9(5), 381-386. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • TTS Laboratory Services. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Gatehouse, D. (1994). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. Mutagenesis, 9(5), 381-386. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-(4-Phenoxyphenyl)urea

Strategic Rationale & Medicinal Chemistry Context 1-(4-Phenoxyphenyl)urea is a highly versatile pharmacophore and a critical intermediate in modern drug discovery. The diphenyl ether motif provides essential lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Medicinal Chemistry Context

1-(4-Phenoxyphenyl)urea is a highly versatile pharmacophore and a critical intermediate in modern drug discovery. The diphenyl ether motif provides essential lipophilicity and conformational flexibility, allowing the molecule to navigate and occupy deep hydrophobic binding pockets. Concurrently, the urea moiety serves as a rigid, bidentate hydrogen-bond donor/acceptor, anchoring the compound to target protein backbones.

This structural combination has proven highly effective across multiple therapeutic areas. Notably, derivatives of this scaffold have been developed as potent neuropeptide Y5 (NPY5) receptor antagonists for anti-obesity treatments [1], novel anti-tubercular agents [2], and nanomolar-potency inhibitors targeting the Plasmodium falciparum IspD enzyme in antimalarial research [3].

Mechanistic Pathway: The In Situ Cyanate Route

While ureas can be synthesized via the reaction of anilines with phosgene or isolated isocyanates, these methods pose severe toxicity risks and require rigorous anhydrous conditions. The protocol described herein utilizes the aqueous potassium cyanate (KOCN) method .

This approach relies on the in situ generation of cyanic acid (HNCO) via the protonation of KOCN by acetic acid. The weakly nucleophilic 4-phenoxyaniline attacks the highly electrophilic carbon of cyanic acid, forming a zwitterionic intermediate that rapidly tautomerizes into the highly stable, crystalline urea product.

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Cyanic Acid (HN=C=O) KOCN->HNCO H+ transfer AcOH Acetic Acid (AcOH) AcOH->HNCO H+ source Intermediate Zwitterionic Intermediate HNCO->Intermediate Aniline 4-Phenoxyaniline Aniline->Intermediate Nucleophilic Attack Product 1-(4-Phenoxyphenyl)urea Intermediate->Product Tautomerization

Mechanistic pathway of 1-(4-phenoxyphenyl)urea synthesis via in situ cyanic acid generation.

Reagent Matrix & Stoichiometry

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunctional Role
4-Phenoxyaniline 185.221.0 eq1.85 g (10.0 mmol)Primary nucleophile / Starting material
Potassium Cyanate 81.111.5 eq1.22 g (15.0 mmol)Electrophile precursor
Glacial Acetic Acid 60.05Solvent/Excess20.0 mLProton source / Co-solvent
Distilled Water 18.02Solvent30.0 mL totalCo-solvent / Precipitation anti-solvent

Step-by-Step Experimental Protocol

Phase 1: Substrate Solubilization
  • In a 250 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, suspend 4-phenoxyaniline (1.85 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Add 20 mL of distilled water to the flask. Stir vigorously at room temperature (20–25 °C) until a homogenous solution or a very fine, uniform suspension is achieved.

  • Causality & Troubleshooting: Acetic acid acts as both the solvent for the lipophilic diphenyl ether core and the necessary proton source for the reaction. The addition of water ensures that the subsequent introduction of aqueous KOCN does not cause immediate, localized precipitation of unreacted starting materials.

Phase 2: Electrophile Generation & Addition
  • In a separate 20 mL scintillation vial, dissolve potassium cyanate (1.22 g, 15.0 mmol) in 10 mL of distilled water. Sonicate briefly if necessary to ensure complete dissolution.

  • Place the round-bottom flask in a water bath maintained at 35–40 °C.

  • Using a pressure-equalizing addition funnel, add the aqueous KOCN solution dropwise over a period of 15–20 minutes to the vigorously stirring aniline solution.

  • Causality & Troubleshooting: KOCN must be added as an aqueous solution rather than a solid to ensure controlled, homogenous generation of cyanic acid (HNCO). Dropwise addition is critical; bulk addition leads to a rapid spike in HNCO concentration, which promotes unwanted side reactions such as the trimerization of cyanic acid into cyanuric acid. The mild heating (35–40 °C) overcomes the activation energy barrier for the nucleophilic attack without accelerating HNCO hydrolysis.

Phase 3: Reaction Maturation & In-Process Control
  • Allow the reaction mixture to stir at 35–40 °C for 2 hours.

  • Remove the water bath and allow the mixture to stir at room temperature for an additional 2 hours. During this time, a dense white to off-white precipitate of 1-(4-phenoxyphenyl)urea will form.

  • Self-Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 1:1). The disappearance of the UV-active, ninhydrin-positive aniline spot (Rf ~0.6) and the appearance of a lower-mobility urea spot (Rf ~0.2) confirms conversion.

  • Causality & Troubleshooting: The target urea product precipitates out of the aqueous acetic acid mixture due to the formation of a highly stable, hydrogen-bonded crystal lattice, driving the reaction equilibrium forward (Le Chatelier's principle).

Phase 4: Isolation and Purification
  • Dilute the reaction mixture with 50 mL of ice-cold distilled water to maximize product precipitation.

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with cold distilled water (3 × 20 mL) followed by cold hexanes (10 mL).

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling ethanol. Allow to cool slowly to room temperature to form distinct crystals, then chill in an ice bath for 30 minutes.

  • Collect the purified crystals via vacuum filtration and dry in a vacuum oven at 50 °C for 12 hours.

  • Causality & Troubleshooting: Copious water washing is mandatory to remove residual potassium acetate and unreacted KOCN, which can cause false positives in downstream biological assays or interfere with subsequent synthetic functionalization.

Analytical Validation Matrix

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Analytical MethodExpected ResultDiagnostic Purpose
1H NMR (DMSO-d6) δ ~8.55 (s, 1H, aryl-NH), ~5.80 (s, 2H, NH2), 7.40-6.90 (m, 9H, Ar-H)Confirms urea formation and intact diphenyl ether linkage.
13C NMR (DMSO-d6) δ ~156.5 (C=O), 152.0, 143.5, 136.2, 129.8, 122.5, 119.8, 118.2Verifies the carbonyl carbon of the urea group.
LC-MS (ESI+) m/z 229.1 [M+H]+Confirms the molecular weight (Exact Mass: 228.09).
Melting Point 165 – 168 °CAssesses crystalline purity and absence of cyanuric acid.

References

  • Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists.
  • Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents.
  • Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity.PubMed Central (PMC).
Application

Application Note: In Vivo Assay Protocols for 4-Phenoxyphenylurea PDGFR Inhibitors

Introduction and Scientific Rationale Platelet-derived growth factor (PDGF) and its cognate receptor (PDGFR) are critical regulators of mesenchymal cell proliferation, survival, and migration. Dysregulation of the PDGF/P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Platelet-derived growth factor (PDGF) and its cognate receptor (PDGFR) are critical regulators of mesenchymal cell proliferation, survival, and migration. Dysregulation of the PDGF/PDGFR signaling axis is a primary driver in severe proliferative disorders, including post-angioplasty vascular restenosis and malignancies such as glioblastoma[1][2].

Recent structure-activity relationship (SAR) studies have identified 4-phenoxyphenylurea derivatives as highly potent, selective ATP-competitive inhibitors of PDGFR tyrosine kinase activity[1]. The bulky 4-phenoxyphenyl moiety optimally occupies the hydrophobic pocket adjacent to the ATP-binding site of PDGFR, providing superior selectivity over other kinases[1]. By blocking PDGFR autophosphorylation, these compounds effectively arrest downstream PI3K/Akt and Ras/MAPK signaling cascades[2].

To rigorously evaluate the in vivo target engagement and phenotypic efficacy of these inhibitors, drug development professionals rely on two highly validated, self-contained animal models:

  • The Rat Carotid Artery Balloon Injury Model : Quantifies the inhibition of smooth muscle cell (SMC) migration and neointima formation (restenosis)[3][4].

  • The NIH/3T3 PDGF-Transformed Xenograft Model : Evaluates the suppression of PDGF-driven solid tumor growth[2][5].

Mechanistic Overview

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGFR (Tyrosine Kinase) PDGF->PDGFR Binds & Activates PI3K PI3K / Akt Pathway PDGFR->PI3K Phosphorylates MAPK Ras / MAPK Pathway PDGFR->MAPK Phosphorylates Inhibitor 4-Phenoxyphenylurea Inhibitor Inhibitor->PDGFR Blocks Autophosphorylation Outcome1 Cell Survival PI3K->Outcome1 Outcome2 Proliferation & Migration (Neointima / Tumor Growth) MAPK->Outcome2

Mechanism of PDGFR inhibition by 4-phenoxyphenylurea derivatives.

Protocol 1: Rat Carotid Artery Balloon Injury Model (Restenosis)

Expertise & Causality: Endothelial denudation via a Fogarty balloon catheter triggers a rapid, PDGF-dependent phenotypic switch in vascular SMCs. The cells migrate from the media to the intima and hyper-proliferate, perfectly mimicking clinical in-stent restenosis[3][4]. Male rats are strictly required for this protocol, as female estrogen hormones exert a protective effect against vascular injury, which introduces unacceptable statistical variance[4].

Balloon_Injury_Workflow A 1. Anesthesia & Artery Exposure B 2. Endothelial Denudation (2F Fogarty Balloon) A->B C 3. Oral Administration of PDGFR Inhibitor B->C D 4. 14-Day Incubation (Neointima Formation) C->D E 5. Tissue Harvest & Morphometric Analysis D->E

In vivo rat carotid artery balloon injury and dosing workflow.

Step-by-Step Methodology
  • Animal Preparation : Fast male Sprague-Dawley rats (350–400 g) overnight. Anesthetize via intraperitoneal injection of sodium pentobarbital (50 mg/kg) or a ketamine/xylazine mixture[3][6].

  • Surgical Exposure & Heparinization : Make a ventral midline incision in the neck. Carefully isolate the left common carotid artery and its bifurcation. Intravenously inject heparin sodium (200 IU/kg) to prevent acute thrombosis during balloon insertion[3].

  • Endothelial Denudation : Perform an arteriotomy on the external carotid artery. Insert a 2F Fogarty balloon embolectomy catheter into the common carotid artery. Inflate the balloon with air (avoiding liquid to prevent micro-bubble embolism) and withdraw it with uniform resistance three times to completely denude the endothelium[4][6]. Ligate the external carotid and close the wound.

  • Drug Administration : Administer the 4-phenoxyphenylurea inhibitor orally (p.o.) via gavage daily. Crucial Step : Initiate dosing 24 hours prior to surgery. Pre-dosing guarantees steady-state receptor occupancy during the acute cytokine-release phase immediately following injury[1].

  • Tissue Harvesting & Morphometry : Euthanize the animals at day 14 (the peak of neointima formation)[3]. Perfuse-fix the vasculature with 4% paraformaldehyde at physiological pressure (120 mmHg). Harvest the carotids, embed in paraffin, and perform Hematoxylin & Eosin (H&E) staining. Calculate the Intima/Media (I/M) cross-sectional area ratio using digital morphometric software.

Protocol 2: NIH/3T3 PDGF-Transformed Xenograft Tumor Model

Expertise & Causality: Wild-type NIH/3T3 fibroblasts are non-tumorigenic and contact-inhibited. However, stable transfection with the PDGF-B gene creates an autocrine signaling loop that drives aggressive, contact-independent tumor growth in nude mice[2]. This creates a highly specific, target-dependent in vivo system. Self-Validating Control: To prove that the 4-phenoxyphenylurea compound acts specifically via PDGFR inhibition—and is not merely a general cytotoxin—a parallel cohort of mice must be injected with NIH/3T3 cells transformed by the v-fms oncogene (which signals independently of PDGFR). A successful PDGFR inhibitor will shrink the PDGF-driven tumors while leaving the v-fms tumors unaffected[2][5].

Xenograft_Workflow A 1. NIH/3T3 Transfection (PDGF-B Expression) B 2. S.C. Injection into Nude Mice A->B C 3. Daily Dosing of PDGFR Inhibitor B->C D 4. Caliper Measurement (Tumor Volume) C->D E 5. Ex Vivo Analysis (Western Blot for p-Akt) D->E

NIH/3T3 PDGF-driven xenograft tumor model workflow.

Step-by-Step Methodology
  • Cell Preparation : Culture NIH/3T3 cells stably expressing PDGF-B in DMEM supplemented with 10% calf serum. Harvest cells at 80% confluence to ensure they are in the logarithmic growth phase. Wash twice and resuspend in serum-free PBS at a concentration of 2×107 cells/mL[2].

  • Subcutaneous Inoculation : Inject 0.1 mL of the cell suspension ( 2×106 cells) subcutaneously (s.c.) into the right flank of 6-to-8-week-old athymic nude mice[5].

  • Dosing Regimen : Monitor mice daily. Once tumors reach a palpable volume of approximately 50–100 mm³, randomize the mice into Vehicle and Inhibitor treatment groups. Administer the 4-phenoxyphenylurea compound orally (p.o.) once daily[2].

  • Tumor Measurement : Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the standard ellipsoid formula: V=(Length×Width2)/2 .

  • Ex Vivo Pharmacodynamics : At the study endpoint (typically Day 15-20 post-dosing), excise the tumors. Snap-freeze half of the tissue for homogenization and Western blot analysis (probing for phosphorylated PDGFR, p-Akt, and p-Erk) to confirm in vivo target engagement and pathway suppression[2][5].

Expected Quantitative Outcomes

To ensure experimental validity, outcomes should align with established baseline metrics for 4-phenoxyphenylurea PDGFR inhibitors (e.g., CT52923 or quinazoline derivatives)[1][2].

Experimental ModelEfficacy MetricVehicle Control4-Phenoxyphenylurea InhibitorStatistical Target
Rat Carotid Balloon Injury Intima/Media (I/M) Area Ratio2.50 – 3.00< 1.00 p<0.01
NIH/3T3 Xenograft (PDGF) Tumor Volume (Day 15)~1200 mm³~450 mm³ (≥60% reduction) p<0.006
NIH/3T3 Xenograft (v-fms) Tumor Volume (Day 15)~1250 mm³~1200 mm³ (No effect)N/A (Control)
Ex Vivo Pharmacodynamics p-PDGFR / Total PDGFR Ratio100% (Baseline)< 10% (Near complete block) p<0.01

References

  • Matsuno, K., et al. (2003). "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry. URL:[Link]

  • Ren, H., et al. (2002). "Platelet-derived Growth Factor (PDGF) Autocrine Signaling Regulates Survival and Mitogenic Pathways in Glioblastoma Cells." Cancer Research. URL:[Link]

  • Tulis, D. A. (2007). "Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery." Journal of Visualized Experiments (JoVE) / PMC. URL:[Link]

  • Taniyama, Y., et al. (2003). "Pigment Epithelium-Derived Factor Inhibits Neointimal Hyperplasia after Vascular Injury by Blocking NADPH Oxidase-Mediated Reactive Oxygen Species Generation." PMC. URL:[Link]

Sources

Method

Application Note: Advanced Formulation Techniques for (4-Phenoxyphenyl)urea Derivatives in Agrochemicals

Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers Focus: Suspension Concentrates (SC) and Wettable Powders (WP) Introduction & Mechanistic Rationale The (4-phenoxyphenyl)urea scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers Focus: Suspension Concentrates (SC) and Wettable Powders (WP)

Introduction & Mechanistic Rationale

The (4-phenoxyphenyl)urea scaffold is a critical structural motif in modern agrochemistry. It serves as the primary pharmacophore for potent insect growth regulators (IGRs) such as lufenuron, and acts as a key precursor and active carbodiimide-forming metabolite for thiourea-based pro-insecticides like diafenthiuron[1][2].

From a formulation perspective, (4-phenoxyphenyl)urea derivatives present significant physicochemical challenges. They are characterized by high lipophilicity (logP > 4), high melting points, and extremely low aqueous solubility[3]. To deploy these molecules effectively in the field without relying on flammable or phytotoxic organic solvents, they must be formulated into stable, solid-in-liquid or solid-in-solid dispersions. This application note details the development of Wettable Powders (WP) and Suspension Concentrates (SC) , focusing on the causality behind excipient selection, rheological stabilization, and particle size reduction[4][5].

Physicochemical Profiling & Excipient Selection

To overcome the inherent hydrophobicity of the (4-phenoxyphenyl)urea scaffold, formulations must utilize advanced surfactant networks to lower interfacial tension and prevent particle agglomeration (Ostwald ripening) during storage and dilution[3][4].

  • Dispersants: For aqueous SC formulations, polymeric dispersants such as styrene (meth)acrylic acid copolymers or naphthalene sulfonate formaldehyde condensates are strictly required. These polymers adsorb onto the hydrophobic urea crystals, providing electrosteric hindrance that prevents flocculation in the continuous aqueous phase[6].

  • Wetting Agents: Anionic surfactants (e.g., sodium alkyl naphthalene sulfonate) or non-ionic block copolymers ensure rapid wetting of the technical grade active ingredient (TGAI) when the formulation is diluted in the spray tank[4][7].

  • Rheology Modifiers: Polysaccharide thickeners (e.g., xanthan gum) are used to build a pseudo-plastic yield stress network in SCs. This non-Newtonian behavior allows the formulation to flow under shear (pumping/spraying) but rapidly recover its viscosity at rest, preventing the sedimentation of suspended particles[5].

  • Antifreeze Agents: Propylene glycol is incorporated into SCs to depress the freezing point. This prevents ice-crystal formation, which would otherwise induce mechanical shearing and irreversibly destroy the surfactant network during freeze-thaw cycles[4].

Data Presentation: Formulation Comparison

The following table summarizes the quantitative performance metrics and stability criteria for the two primary formulation types developed in this guide.

Metric / ParameterWettable Powder (50% WP)Suspension Concentrate (25% SC)
Active Ingredient Load 50% (w/w)25% (w/v)
Target Particle Size (D90) < 10 µm< 5 µm
Primary Carrier/Medium Precipitated Silica / KaolinDeionized Water
Wetting Time (Standard Water) < 60 secondsInstantaneous upon dilution
Suspensibility (after 30 min) > 80%> 90%
Storage Stability 2 years (Ambient, Dry)2 years (Ambient), Stable at 0°C & 54°C
Key Advantage High AI loading, low transport costNo dust hazard, built-in adjuvants[5]

Experimental Protocols

Protocol 1: Development of a 50% (w/w) Wettable Powder (WP)

WP formulations are finely milled solid mixtures that form a stable suspension upon dilution in water.

Step-by-Step Methodology:

  • Pre-blending: In a ribbon blender, combine 50% (w/w) (4-phenoxyphenyl)urea TGAI with 3% sodium alkyl naphthalene sulfonate (wetting agent), 5% sodium lignosulfonate (dispersant), and 42% of a precipitated silica/kaolin blend (inert carrier)[6][7].

    • Causality: The highly porous silica acts as a milling aid. It absorbs any low-melting impurities or moisture generated by friction, preventing the hydrophobic urea from caking or sticking to the mill walls.

  • Air-Jet Milling: Feed the homogenized blend into an air-jet mill. Maintain an internal air pressure of 6-8 bar to achieve a particle size distribution (PSD) where D90 < 10 µm.

    • Causality: Reducing the particle size exponentially increases the surface area, which is critical for rapid wetting and enhances translaminar foliar uptake by the target pests[2].

  • Quality Validation (Self-Validating Step): Drop 5.0 g of the milled powder into a 250 mL beaker containing 100 mL of CIPAC standard hard water. Complete wetting and submersion must occur in < 60 seconds without manual agitation. If it floats, the wetting agent concentration must be increased.

Protocol 2: Development of a 25% (w/v) Suspension Concentrate (SC)

SCs are thermodynamically unstable but kinetically stabilized dispersions of solid active ingredients in a liquid continuous phase[4][5].

Step-by-Step Methodology:

  • Mill Base Preparation: In a high-shear mixer, dissolve 2.0% (w/v) styrene (meth)acrylic acid copolymer[6], 1.0% EO/PO block copolymer, 5.0% propylene glycol (antifreeze), and 0.2% silicone-based antifoamer in 66.7% deionized water[4].

    • Causality: The antifoamer must be added before the active ingredient. High-shear mixing of surfactants generates severe foaming; trapped air acts as a compressible cushion that drastically reduces the kinetic impact of bead milling later in the process[4].

  • Active Ingredient Incorporation: Slowly introduce 25.0% (w/v) (4-phenoxyphenyl)urea TGAI into the vortex. Mix at 3000 RPM for 15 minutes to break up macroscopic agglomerates and ensure complete wetting of the solid surfaces.

  • Bead Milling: Pump the mill base through a horizontal bead mill loaded with 1.0 mm zirconium oxide beads at a chamber filling ratio of 75%. Mill until D90 < 5 µm.

    • Causality: Maintain the cooling jacket temperature strictly < 20°C. Localized frictional heating can cause partial dissolution of the active ingredient into the aqueous phase. Upon cooling, this dissolved fraction will precipitate onto existing particles, causing irreversible crystal growth (Ostwald ripening)[5].

  • Let-down and Rheology Adjustment: Transfer the milled suspension to a low-shear agitator. Add 0.2% xanthan gum (pre-swelled in water) and 0.1% biocide (e.g., BIT/MIT blend).

    • Causality: The biocide is mandatory to prevent microbial degradation of the xanthan gum. Without it, bacteria will consume the polysaccharide, leading to a total loss of yield stress and rapid sedimentation of the formulation[4][5].

Process and Mechanistic Visualizations

Workflow A Active Ingredient (4-phenoxyphenyl)urea C High-Shear Mixing (Pre-dispersion & Defoaming) A->C B Aqueous Mill Base (Water, Dispersants, Antifreeze) B->C D Bead Milling (Particle Size Reduction <5 µm) C->D E Rheology Modification (Xanthan Gum + Biocide) D->E F Quality Control (Viscosity & Suspensibility) E->F G Final SC Formulation F->G

Fig 1. Step-by-step workflow for formulating an aqueous Suspension Concentrate (SC).

MOA Urea (4-phenoxyphenyl)urea Agrochemical Target1 Chitin Synthesis Inhibition Urea->Target1 Benzoylureas (e.g., Lufenuron) Target2 Mitochondrial Respiration Blockade Urea->Target2 Carbodiimide Metabolites Outcome1 Failed Molting (Larval Death) Target1->Outcome1 Outcome2 Paralysis & Death (Adult/Nymph) Target2->Outcome2

Fig 2. Dual modes of action of (4-phenoxyphenyl)urea derivatives in pest management.

References

  • US4200450A - N-Alkyl or alkoxy-N'-substituted hydrocarbyl urea Source: Google Patents URL:7

  • Insecticidal thioureas: preparation of [phenoxy-4-3H]diafenthiuron, the corresponding carbodiimide, and related compounds Source: ACS Publications URL:1

  • The role of hydrophobic properties of chemicals in promoting allosteric reactions Source: ResearchGate URL:3

  • Formulation - Agro Chemicals Source: Jeevan Chemicals URL:4

  • Suspension concentrate (SC) guide Source: Croda Agriculture URL:5

  • Lufenuron 50% WP Powder Source: Hebei Tianyi Biotechnology Co., Ltd. URL:2

  • WO2001093679A1 - Agrochemical suspension formulations Source: Google Patents URL:6

Sources

Application

Application Note: Cell Culture Preparation and Pharmacological Evaluation of (4-Phenoxyphenyl)urea Derivatives

Executive Summary (4-phenoxyphenyl)urea derivatives represent a highly versatile and potent class of small-molecule pharmacophores. The diaryl urea motif provides critical hydrogen-bond donor and acceptor capabilities, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-phenoxyphenyl)urea derivatives represent a highly versatile and potent class of small-molecule pharmacophores. The diaryl urea motif provides critical hydrogen-bond donor and acceptor capabilities, while the bulky, lipophilic 4-phenoxyphenyl group facilitates deep insertion into the hydrophobic pockets of various target enzymes and receptors[1]. Due to their unique structural geometry, these derivatives have demonstrated profound in vitro efficacy across diverse therapeutic areas, acting as[2],[3], [4], and [5].

This application note provides a comprehensive, causality-driven guide for researchers preparing cell cultures and executing in vitro assays using this specific class of hydrophobic inhibitors.

Target Versatility & Quantitative Data

The structural flexibility of the (4-phenoxyphenyl)urea scaffold allows it to be tuned for various biological targets. Below is a summary of quantitative in vitro data demonstrating the broad applicability of these derivatives across different cell lines and enzymatic assays.

Biological TargetCompound Example / ModificationPotency (IC₅₀ / Kᵢ)In Vitro Model / Cell LineRef.
NPY5 Receptor Trisubstituted phenyl urea< 0.1 nMHEK293 (cAMP Accumulation)[2],[6]
MAO-B Enzyme Indole-based 4-phenoxyphenyl ureaLow nM rangePC12 Cells (Neuroprotection)[5]
Acetyl-CoA Carboxylase 4-phenoxy-phenyl isoxazole urea99.8 nMMDA-MB-231 (Cytotoxicity)[3]
Plasmepsin II WR268961 diphenylurea1.0 – 6.0 µMPlasmodium falciparum[7]
Serine Proteases APPUMicromolarBovine Trypsin (Enzymatic)[4],[8]

Causality in Experimental Design

To achieve reproducible target engagement, researchers must understand the physical chemistry of the compound and the biological nuances of the chosen cell model.

  • Solubility and Carrier Solvents: The 4-phenoxyphenyl moiety is highly lipophilic. Introducing these compounds directly into aqueous buffers will cause immediate micro-precipitation, leading to artificially low efficacy and high assay variability. Therefore, primary master stocks must be prepared in 100% anhydrous DMSO.

  • Protein Binding in Media: Because hydrophobic urea derivatives can non-specifically bind to the plastic walls of culture vessels, intermediate dilutions must be performed in media containing 5–10% Fetal Bovine Serum (FBS) or Horse Serum (HS)[5]. Serum albumin acts as a biological carrier, maintaining the drug in solution and ensuring accurate cellular dosing.

  • Surface Chemistry of Culture Plates: When evaluating neuroprotection (e.g., MAO-B inhibition), PC12 (rat pheochromocytoma) cells are the gold standard[5]. However, PC12 cells are loosely adherent. Using standard tissue culture-treated plastics will result in massive cell loss during the washing steps required to remove the drug. Coating plates with Poly-D-lysine provides a positively charged surface that interacts with the negatively charged cell membrane, ensuring monolayer stability during the assay[5].

Experimental Workflows & Protocols

Phase 1: Compound Reconstitution
  • Weighing: Accurately weigh the (4-phenoxyphenyl)urea derivative using a microbalance.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex thoroughly until optically clear.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photolytic degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Start Compound Reconstitution (10 mM in 100% DMSO) Dilution Intermediate Dilution (Culture Media + 10% FBS) Start->Dilution 1:100 Dilution Treatment Drug Administration (Final DMSO ≤ 0.1%) Dilution->Treatment Apply to Cells CellPrep Cell Seeding (Poly-D-Lysine Plates) CellPrep->Treatment 24h Attachment Incubation Incubation (24-72h, 37°C, 5% CO2) Treatment->Incubation Assay Endpoint Assay (Viability / Target Engagement) Incubation->Assay

Standardized in vitro workflow for hydrophobic urea derivative screening.

Phase 2: PC12 Cell Seeding (Neuroprotection Model)
  • Matrix Preparation: Coat 96-well plates with 50 µg/mL Poly-D-lysine for 1 hour at room temperature. Aspirate and wash twice with sterile PBS. Allow to air dry in the biosafety cabinet.

  • Cell Harvesting: Harvest PC12 cells at 80% confluency. Resuspend in RPMI-1640 media supplemented with 10% heat-inactivated Horse Serum (HS), 5% FBS, and 1% Penicillin/Streptomycin[5].

  • Seeding: Seed cells at a density of 3 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for complete attachment[5].

Phase 3: Treatment and Assay Execution
  • Dilution: Prepare a 10X working solution of the inhibitor in complete culture media.

  • Administration: Add the inhibitor to the cells to achieve final concentrations ranging from 0.01 µM to 10 µM. Critical: Ensure the final DMSO concentration in the well does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Toxin Challenge: For neuroprotection assays, co-administer a neurotoxin such as 6-OHDA or Rotenone to induce oxidative stress[5].

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Endpoint Readout: Perform a viability assay (e.g., MTT or CellTiter-Glo) to quantify the protective effect of the inhibitor.

Pathway Toxin Neurotoxin (6-OHDA / Rotenone) MAOB MAO-B Enzyme Toxin->MAOB Activates/Upregulates ROS Reactive Oxygen Species (ROS) MAOB->ROS Catalyzes Oxidation Apoptosis Cellular Apoptosis ROS->Apoptosis Induces Damage Inhibitor (4-phenoxyphenyl)urea Derivative Inhibitor->MAOB Competitive Inhibition Survival Cell Survival & Neuroprotection Inhibitor->Survival Promotes

Mechanism of (4-phenoxyphenyl)urea derivatives in PC12 neuroprotection.

Self-Validating Systems & Quality Control

To ensure the trustworthiness and reproducibility of the protocol, every assay must operate as a self-validating system. Do not proceed with data analysis unless the following conditions are met:

  • Vehicle Control (0.1% DMSO): Must be included to validate that the solvent itself does not induce cytotoxicity or artificially alter basal target activity. Viability should be ≥ 95% compared to untreated media controls.

  • Positive Control: Utilize a known, commercially available inhibitor (e.g., Selegiline for MAO-B assays, or Sorafenib for kinase assays) to validate the assay's sensitivity and dynamic range.

  • Orthogonal Readouts: Do not rely solely on metabolic assays (like MTT), which can be confounded by mitochondrial inhibitors (like Rotenone). Validate cell viability using an orthogonal method, such as LDH release (measuring membrane integrity) or direct fluorescent cell counting (e.g., Hoechst/PI staining).

  • Functional Antagonism Verification: When testing NPY5 receptor antagonism, ensure the assay measures forskolin-induced cyclic AMP (cAMP) accumulation. Forskolin artificially stimulates adenylate cyclase; a true antagonist will successfully block NPY-mediated inhibition of this cAMP production[2],[6],[9].

References

  • Fotsch, C., et al. "Synthesis and Structure-Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications (2001). URL:[Link]

  • Silva, A. M., et al. "New Class of Small Nonpeptidyl Compounds Blocks Plasmodium falciparum Development In Vitro by Inhibiting Plasmepsins." Antimicrobial Agents and Chemotherapy, ASM Journals (2002). URL:[Link]

  • Wang, Y., et al. "Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC (2020). URL:[Link]

  • Katz, B. A., et al. "Oxyanion-Mediated Inhibition of Serine Proteases." Biochemistry, ACS Publications (1998). URL:[Link]

  • Zhang, L., et al. "Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress." Antioxidants, MDPI (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating (4-phenoxyphenyl)urea

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Overcoming Physicochemical Limitations of "Brick Dust" APIs Diagnostic Overview (4-phenoxyphenyl)urea presents a classic f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Overcoming Physicochemical Limitations of "Brick Dust" APIs

Diagnostic Overview

(4-phenoxyphenyl)urea presents a classic formulation challenge, often categorized as a "brick dust" molecule (BCS Class II/IV). The molecule suffers from two compounding physicochemical barriers:

  • High Lipophilicity: The diaryl ether (phenoxyphenyl) core is highly hydrophobic, making aqueous solvation thermodynamically unfavorable.

  • High Crystal Lattice Energy: The urea moiety acts as both a strong hydrogen bond donor and acceptor, creating a tightly packed, highly stable crystalline lattice.

To achieve meaningful aqueous solubility, formulation strategies must simultaneously disrupt the urea-driven crystal lattice and shield the lipophilic diaryl ether core from the aqueous environment.

Solubilization Strategy Workflow

SolubilizationWorkflow API (4-phenoxyphenyl)urea Highly Hydrophobic & High Lattice Energy Strategy1 Solid-State Modification (Disrupt Urea Lattice) API->Strategy1 Strategy2 Host-Guest Encapsulation (Shield Diaryl Ether) API->Strategy2 Strategy3 Micellar/Co-solvent (Reduce Interfacial Tension) API->Strategy3 ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Strategy1->ASD CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Strategy2->CD Liquid Lipid/Surfactant Mix (PEG 400 + Tween 80) Strategy3->Liquid Eval In Vitro Dissolution & PXRD/DSC Validation ASD->Eval CD->Eval Liquid->Eval

Workflow for overcoming the high lattice energy and lipophilicity of (4-phenoxyphenyl)urea.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does (4-phenoxyphenyl)urea exhibit such recalcitrant aqueous solubility compared to standard diaryl ethers? A: The insolubility is driven by a dual mechanism. While diaryl ethers are inherently lipophilic (driving up the partition coefficient, logP), the addition of the urea functionality introduces strong intermolecular hydrogen bonding. The urea group acts as both a hydrogen bond donor and acceptor, which drastically increases the crystal packing energy[1]. To dissolve the molecule, water must break these strong crystal lattice forces, which is thermodynamically unfavorable. Therefore, successful solubilization must disrupt molecular planarity or the crystal lattice itself.

Q2: We want to use cyclodextrins to formulate this API. Which derivative is optimal, and what is the structural mechanism? A: For phenylurea derivatives, β -cyclodextrin ( β -CD) is geometrically optimal. Mechanistic studies using 1 H NMR on phenylurea analogues demonstrate a 1:1 binding stoichiometry where the hydrophobic aromatic ring deeply penetrates the cyclodextrin cavity, while the polar urea moiety protrudes from the primary or secondary rim to interact with the bulk water[2]. Because native β -CD has poor aqueous solubility, modified derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD) are standard[3]. Alternatively, Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) can sometimes provide stronger binding even for neutral hydrophobic molecules due to its extended hydrophobic regions and altered cavity dynamics[4].

Q3: Cyclodextrin complexation isn't yielding a high enough API loading for our in vivo dosing. What is the next best formulation strategy? A: If host-guest complexation fails to provide sufficient loading, you must transition to an Amorphous Solid Dispersion (ASD). By converting the crystalline API into an amorphous state, you bypass the thermodynamic penalty required to break the urea-driven crystal lattice during dissolution[5]. Formulating the API with a polymer like Hypromellose Acetate Succinate (HPMCAS) via spray drying locks the drug in a high-energy amorphous state, while the polymer provides steric hindrance to prevent recrystallization upon contact with aqueous media.

Q4: How do I ensure my solid formulation has successfully disrupted the crystal lattice and isn't just a physical mixture? A: You must utilize a self-validating analytical workflow combining Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful inclusion complex or ASD will show a complete absence of the sharp Bragg diffraction peaks characteristic of crystalline (4-phenoxyphenyl)urea in PXRD, replaced by a broad amorphous "halo"[6]. In DSC, the characteristic endothermic melting peak of the crystalline API must vanish, confirming a single-phase amorphous system or complete complexation.

Quantitative Comparison of Solubilization Strategies

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainAPI Loading CapacityBest Use Case
Co-solvency (PEG 400) Reduces dielectric constant of solvent10x - 50xLow (<5 mg/mL)Early IV PK studies, liquid dosing.
Cyclodextrin (HP- β -CD) Hydrophobic cavity encapsulation50x - 200xModerate (5-15%)Aqueous IV formulations, oral solutions.
Amorphous Solid Dispersion Crystal lattice disruption100x - 500x+ (Apparent)High (20-40%)Solid oral dosage forms (tablets/capsules).
Nanomilling Surface area expansionDissolution rate onlyVery High (>50%)When equilibrium solubility is less critical than absorption rate.

Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Profiling and HP- β -CD Complexation

Objective: Determine the stability constant ( K1:1​ ) and prepare a solid inclusion complex.

  • Phase-Solubility Setup: Prepare aqueous solutions of HP- β -CD ranging from 0 mM to 50 mM in purified water or a buffered solution (pH 7.4).

  • Equilibration: Add an excess amount of crystalline (4-phenoxyphenyl)urea to each vial. Seal and agitate on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration & HPLC Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC to determine API concentration.

    • Validation Step: Plot API concentration vs. HP- β -CD concentration. A linear increase indicates an AL​ -type phase solubility profile (1:1 complex). Calculate the stability constant ( K1:1​ ) from the slope.

  • Solid Complex Preparation (Lyophilization): Scale up the optimal ratio (e.g., 1:1 molar ratio) in water. Stir for 24 hours, filter out undissolved API, freeze the clear filtrate at -80°C, and lyophilize for 48 hours.

  • Structural Validation: Analyze the lyophilized powder using 1 H-NMR ( D2​O ). Self-Validation: Look for chemically induced shifts in the aromatic protons of the API and the H-3/H-5 protons inside the cyclodextrin cavity, confirming true inclusion rather than a physical mixture[2].

Protocol B: Generation of Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Disrupt the urea crystal lattice to generate a stable, supersaturating amorphous powder.

  • Solvent System Selection: Dissolve (4-phenoxyphenyl)urea and a stabilizing polymer (e.g., HPMCAS-M or Copovidone) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 20% API / 80% Polymer weight ratio. Ensure total solids concentration is ~5-10% w/v.

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature 70-80°C (depending on solvent boiling point), aspirator 100%, pump speed 10-15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Solid-State Validation:

    • PXRD: Confirm the disappearance of sharp crystalline peaks (presence of an amorphous halo).

    • DSC: Heat the sample past the API's known melting point. Self-Validation: The absence of a melting endotherm and the presence of a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the API and the polymer confirms a homogenous amorphous solid dispersion.

  • Performance Validation: Conduct a non-sink dissolution test in simulated intestinal fluid (FaSSIF). Monitor the concentration over 120 minutes to ensure the polymer successfully maintains the supersaturated state without rapid recrystallization.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of (4-phenoxyphenyl)urea

Welcome to the Advanced Technical Support Center. (4-phenoxyphenyl)urea is a critical structural motif and intermediate in the development of various pharmacophores, including potent neuropeptide Y5 (NPY5) receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. (4-phenoxyphenyl)urea is a critical structural motif and intermediate in the development of various pharmacophores, including potent neuropeptide Y5 (NPY5) receptor antagonists[1]. Due to the rigid hydrogen-bonding network of the urea core and the high lipophilicity of the diphenyl ether moiety[2], isolating this compound in high purity requires precise thermodynamic control.

This guide provides field-proven troubleshooting strategies, mechanistic insights into phase-behavior causality, and a self-validating protocol for its recrystallization.

Part 1: Phase Behavior & Causality

Understanding the physical chemistry of your solute-solvent system is the first step in troubleshooting. The diagram below illustrates the divergent pathways your system can take when leaving the supersaturated state.

PhaseBehavior cluster_0 Kinetic Pathway (Too Fast) cluster_1 Thermodynamic Pathway (Controlled) Supersaturated Supersaturated Solution Oiling Liquid-Liquid Phase Separation (Oil) Supersaturated->Oiling Rapid Cooling / Excess Anti-solvent Nucleation Metastable Zone Nucleation Supersaturated->Nucleation Slow Cooling / Seeding Amorphous Amorphous Solid (Traps Impurities) Oiling->Amorphous Crystal High-Purity Crystalline Lattice Nucleation->Crystal

Thermodynamic vs. kinetic pathways in (4-phenoxyphenyl)urea crystallization.

Part 2: Troubleshooting & FAQs

Q1: I am consistently seeing a ~5% impurity in my NMR/HPLC data after recrystallization. What is it, and how do I remove it? A1: This is a classic issue in urea synthesis. The impurity is almost certainly the symmetric dimer, bis(4-phenoxyphenyl)urea [3].

  • Causality: During the synthesis of phenylureas (e.g., via isocyanate intermediates or cyanate salts), trace moisture can hydrolyze the intermediate isocyanate to an amine. This amine rapidly reacts with unreacted isocyanate to form the highly insoluble bis-urea byproduct.

  • Solution: Bis(4-phenoxyphenyl)urea has drastically lower solubility in ethyl acetate (EtOAc) than the target mono-urea. Perform a rigorous hot filtration of the EtOAc solution before adding the hexane anti-solvent. The bis-urea will remain on the filter paper, while the target compound stays in the mother liquor.

Q2: Why does my (4-phenoxyphenyl)urea precipitate as a sticky oil ("oiling out") instead of forming crystals? A2: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture.

  • Causality: For (4-phenoxyphenyl)urea, this is triggered by adding the anti-solvent (n-hexane) too rapidly or at too low a temperature. The chemical potential of the amorphous liquid phase becomes lower than the crystalline solid phase under rapid kinetic cooling, causing the compound to crash out as an oil that traps impurities.

  • Solution: Reheat the biphasic mixture until it is completely homogeneous. Add 2–3 drops of EtOAc to slightly increase the solubility threshold. Seed the solution with a pure crystal at the edge of the metastable zone, and cool at a strictly controlled rate (e.g., 0.1 °C/min).

Q3: How do I maximize the yield without compromising the purity of the final API intermediate? A3: Yield optimization requires balancing the solvent/anti-solvent ratio. (4-phenoxyphenyl)urea is moderately polar due to the urea backbone but has significant lipophilicity from the diphenyl ether moiety[2]. Using a highly specific volumetric ratio of EtOAc to n-hexane provides the optimal thermodynamic recovery (see the Quantitative Data Table below).

Part 3: Optimized Recrystallization Workflow

G Start Crude (4-phenoxyphenyl)urea Dissolve Dissolve in minimal hot EtOAc (70-75°C) Start->Dissolve Filter Hot Filtration (Remove insoluble bis-urea) Dissolve->Filter Removes particulates AntiSolvent Add hot n-Hexane dropwise until turbid Filter->AntiSolvent Mother liquor Cool Slow cooling to RT, then 4°C AntiSolvent->Cool Induces nucleation Harvest Filter & Wash (Cold Hexane) Cool->Harvest Crystallization Validate HPLC / NMR Validation (Purity >98%) Harvest->Validate

Workflow for the optimized EtOAc/Hexane recrystallization of (4-phenoxyphenyl)urea.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Initial Dissolution Suspend 10 g of crude (4-phenoxyphenyl)urea in 30 mL of Ethyl Acetate (EtOAc). Heat to 70 °C under constant stirring.

  • Validation Checkpoint: The bulk of the solid must dissolve. A fine, white, undissolved suspension may remain—this is the symmetric bis-urea impurity[3].

Step 2: Hot Filtration (Impurity Removal) Pass the hot suspension through a pre-warmed Buchner funnel or a heated fritted funnel.

  • Validation Checkpoint: The filtrate must be optically clear. If any cloudiness persists, the bis-urea has passed through; refilter the solution through a tightly packed Celite pad.

Step 3: Anti-Solvent Addition Maintain the clear filtrate at 65 °C. Slowly add hot n-hexane (approx. 60–90 mL) dropwise until the solution reaches the cloud point (faint, persistent turbidity).

  • Validation Checkpoint: Add exactly 1–2 mL of hot EtOAc. The turbidity must immediately clear. This confirms the system is perfectly poised at the metastable boundary.

Step 4: Controlled Cooling (Nucleation) Remove the flask from the heat source. Allow it to cool ambiently to 25 °C over 2 hours. Do not agitate or disturb the flask.

  • Validation Checkpoint: Brilliant white, needle-like crystals should begin forming within 30–45 minutes. If oil droplets form on the glass, the cooling rate was too fast; reheat immediately to 70 °C and repeat Step 4.

Step 5: Maturation and Harvesting Transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield. Filter the crystals under vacuum and wash with 15 mL of ice-cold n-hexane.

  • Validation Checkpoint: The final crystals should be free-flowing and brilliantly white, yielding ~80-85% recovery with >98% purity by HPLC.

Part 4: Quantitative Data & Solvent System Optimization

The following table summarizes the solubility profiles and optimal solvent ratios for isolating (4-phenoxyphenyl)urea while rejecting common synthesis impurities.

Solvent System (v/v)RatioTarget Urea Solubility (70°C)Target Urea Solubility (4°C)Bis-urea Impurity SolubilityRecommended Application
EtOAc : Hexane 1:0HighModerateLowInitial dissolution & hot filtration
EtOAc : Hexane 1:1ModerateLowVery LowStandard crystallization (High Purity)
EtOAc : Hexane 1:3LowVery LowInsolubleHigh-yield recovery (Risk of oiling)
Acetone : Hexane 1:4ModerateLowModerateAlternative for highly lipophilic crudes
References
  • INHIBITION OF p38 KINASE ACTIVITY USING SUBSTITUTED HETEROCYCLIC UREAS Source: European Patent Office URL:3

  • Relationships between lipophilicity and root uptake and translocation of non-ionised chemicals by barley Source: SciSpace URL:2

  • Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists Source: PubMed / NIH URL:1

Sources

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of 4-Phenoxyphenylurea sEH Inhibitors

Welcome to the Application Support Center. As drug development professionals, you are likely aware that 4-phenoxyphenylurea derivatives are highly potent inhibitors of soluble epoxide hydrolase (sEH).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely aware that 4-phenoxyphenylurea derivatives are highly potent inhibitors of soluble epoxide hydrolase (sEH). By inhibiting sEH, these compounds stabilize endogenous epoxyeicosatrienoic acids (EETs), offering profound anti-inflammatory, vasodilatory, and analgesic benefits.

However, translating sub-nanomolar in vitro potency into in vivo efficacy is frequently derailed by rapid metabolic degradation. This guide provides actionable troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome the "lipid paradox" of urea-based sEH inhibitors.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Less Active) sEH->DHET Inhibitor Urea Inhibitor (TPPU, t-AUCB) Inhibitor->sEH Inhibits

Arachidonic acid cascade showing sEH inhibition by urea derivatives to stabilize EETs.

Troubleshooting FAQs: Overcoming Metabolic Degradation

Q1: My 4-phenoxyphenylurea derivative shows excellent in vitro IC50 but lacks in vivo efficacy. What is the primary cause? A1: You are likely encountering rapid first-pass hepatic clearance driven by high lipophilicity. Highly lipophilic urea derivatives bind tightly to the hydrophobic pocket of sEH, but this same property makes them prime targets for Cytochrome P450 (CYP)-mediated oxidation and results in poor aqueous solubility.

  • Causality: High logP drives the compound into the lipid-rich active sites of hepatic CYPs.

  • Solution: Introduce polar groups (e.g., carboxylic acids as seen in t-AUCB, or piperidine rings as in TPPU) to decrease lipophilicity. This reduces CYP450 affinity and increases oral bioavailability without sacrificing target engagement .

Q2: LC-MS/MS analysis shows rapid degradation of my compound via aromatic hydroxylation. How can I protect the phenoxy ring? A2: The para-position of the terminal phenyl/phenoxy ring is a classic metabolic "soft spot" for CYP-mediated hydroxylation.

  • Causality: Electron-rich aromatic rings are easily oxidized by CYP monooxygenases.

  • Solution: Utilize halogenation or bioisosteric replacement. Substituting the phenoxy group with a trifluoromethoxy (-OCF3) group (as utilized in TPPU) provides strong electron-withdrawing effects and steric shielding. This effectively blocks CYP attack while maintaining the necessary hydrophobic interactions in the sEH binding pocket .

Q3: I am using a cycloalkyl group adjacent to the urea. Does stereochemistry impact metabolic stability? A3: Yes, significantly.

  • Causality: Conformational flexibility allows the molecule to adopt geometries favorable for CYP450 active site binding. Replacing a flexible cis-1,4-cyclohexane with a conformationally restricted trans-1,4-cyclohexane (e.g., t-AUCB) locks the molecule in an equatorial-equatorial geometry. This rigidity drastically reduces accessibility to metabolic enzymes, increasing the microsomal half-life .

Q4: Is the central urea linkage susceptible to hydrolysis in vivo? A4: While ureas are generally more stable than esters or amides, they can undergo enzymatic cleavage by amidases, yielding potentially toxic aniline metabolites.

  • Causality: Unhindered carbonyl carbons are vulnerable to nucleophilic attack by hydrolytic enzymes.

  • Solution: Introduce steric bulk immediately adjacent to the urea nitrogen. N,N'-disubstitution with bulky, rigid aliphatic groups like adamantyl (e.g., AUDA) sterically hinders the approach of hydrolytic enzymes, completely preventing urea breakdown .

Quantitative Data: sEH Inhibitor Optimization Profiles

The following table summarizes the structure-activity-metabolism relationships of three benchmark 4-phenoxyphenylurea derivatives and their bioisosteres. Use this as a reference for your own lead optimization.

CompoundKey Structural ModificationTarget sEH IC50 (Human)Primary Metabolic RouteOral Bioavailability
AUDA Adamantyl group + dodecanoic acid~3.0 nM β -oxidation of lipid tailLow/Moderate
t-AUCB trans-1,4-cyclohexane + benzoic acid1.3 nMCYP oxidation (minimal)~98% (Canine model)
TPPU Trifluoromethoxy + propionylpiperidine3.7 nMAmide hydrolysis / Propionyl oxidationHigh (Rodent/Primate)

Validated Experimental Workflows

To ensure scientific integrity, all metabolic profiling must be conducted using self-validating protocols. Below are the standard operating procedures for assessing the stability of your optimized derivatives.

Protocol 1: In Vitro Human Hepatic Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of your compound, isolating CYP-mediated degradation from other pharmacokinetic variables.

Workflow Step1 1. Prepare Microsomes & Control (Validate CYP Activity) Step2 2. Pre-incubate Compound (Equilibrate Temp) Step1->Step2 Step3 3. Add NADPH (Initiate Oxidation) Step2->Step3 Step4 4. Quench with Acetonitrile (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Clearance) Step4->Step5

Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Step-by-Step Methodology:

  • Preparation & Self-Validation: Prepare 1 mg/mL human liver microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and optimal ionic strength are required to maintain CYP450 conformational stability.

    • Validation Check: Include a parallel incubation with Testosterone (a known CYP3A4 substrate). If testosterone is not depleted by >50% at 30 minutes, the microsome batch has lost enzymatic viability and must be discarded.

  • Pre-incubation: Add the urea derivative (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures temperature equilibration before initiating the enzymatic reaction, preventing kinetic lag.

  • Initiation: Add an NADPH regenerating system (1 mM final NADPH) to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor for substrate oxidation.

  • Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated AUDA).

    • Causality: The organic solvent precipitates microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol 2: LC-MS/MS Metabolite Identification (Double Precursor Ion Scan)

When determining how your compound is degrading, a double precursor ion scan is critical for distinguishing between urea cleavage and aliphatic/aromatic oxidation .

Step-by-Step Methodology:

  • Sample Preparation: Collect microsomal supernatant from Protocol 1. Perform Solid-Phase Extraction (SPE) to concentrate the metabolites.

    • Validation Check: Spike a blank matrix with a known concentration of a synthesized metabolite standard prior to extraction. Recovery must be >85% to validate the absence of ion suppression in the MS source.

  • Chromatography: Use a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% formic acid).

    • Causality: This gradient cleanly separates polar oxidized metabolites (which elute early) from the highly lipophilic parent urea (which elutes late).

  • Mass Spectrometry Configuration: Set the triple quadrupole mass spectrometer to positive electrospray ionization (ESI+).

  • Double Precursor Ion Scanning: Program scans for specific fragment ions corresponding to the intact urea core (e.g., the trifluoromethoxyphenyl isocyanate fragment) and the cleaved aniline.

    • Causality: This technique selectively flags all metabolites retaining the core pharmacophore versus those that have undergone urea hydrolysis, ensuring minor metabolites (<0.01% abundance) are not missed in the noise.

References

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology URL:[Link]

  • An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats Source: PubMed Central (PMC) / Journal of Cardiovascular Pharmacology URL:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: Journal of Medicinal Chemistry / eScholarship URL:[Link]

Optimization

optimizing HPLC mobile phase for (4-phenoxyphenyl)urea separation

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of analyzing (4-phenoxyphenyl)urea .

This molecule presents a classic chromatographic dichotomy: it possesses a highly hydrophobic, non-polar diphenyl ether moiety (the 4-phenoxyphenyl group) coupled with a polar, hydrogen-bonding urea functional group. This dual nature often leads to conflicting mobile phase requirements, resulting in peak tailing, unpredictable retention shifts, and poor resolution if not mechanistically addressed.

Mechanistic Overview: The Causality of Separation

To optimize the separation of (4-phenoxyphenyl)urea, we must control two primary interactions within the column:

  • Hydrophobic Retention: The bulky 4-phenoxyphenyl group requires a strong organic modifier to elute efficiently. Acetonitrile is preferred over methanol because it acts as a stronger eluting solvent for aromatic ethers and participates in dipole-dipole interactions[1].

  • Secondary Silanol Interactions: The urea moiety acts as both a strong hydrogen bond donor and acceptor. On traditional silica-based columns, it will aggressively interact with unreacted, ionized silanol groups (-SiO⁻), causing severe peak tailing. To mitigate this, we must suppress silanol ionization by controlling the mobile phase pH (keeping it acidic) and utilizing volatile buffers like ammonium acetate or formate[2][3].

HPLC_Optimization A 1. Analyte Profiling (4-phenoxyphenyl)urea B 2. Stationary Phase End-capped C18 / CSH C18 A->B C 3. Aqueous Buffer Ammonium Acetate (pH 5.5) B->C D 4. Organic Modifier Acetonitrile (Dipole Interactions) C->D E 5. System Suitability Test (Self-Validating Step) D->E F Method Validated (Tf < 1.5, k' = 2-10) E->F Pass G Troubleshooting Adjust pH / Gradient E->G Fail G->C Peak Tailing G->D Poor Resolution

Logical workflow for reversed-phase HPLC optimization of (4-phenoxyphenyl)urea.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample analysis, the method inherently proves its own reliability before any data is collected.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in HPLC-grade water. Adjust the pH to 5.5 using glacial acetic acid.

    • Causality: A buffer is most effective within ±1 pH unit of its pKa (acetate pKa = 4.8)[4]. This mildly acidic pH ensures silanol groups on the silica surface remain largely protonated (neutral), preventing secondary ionic interactions with the urea group[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and superior dipole-dipole interaction capabilities compared to methanol, which is critical for resolving the phenoxyphenyl moiety[1].

Step 2: Column Selection & Equilibration

  • Install a Charged Surface Hybrid (CSH) C18 or a heavily end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm)[5].

    • Causality: End-capping or embedded polar groups shield the analyte from residual silanols, drastically improving peak shape for urea derivatives[6].

  • Equilibrate the column at 40°C with 5% Mobile Phase B for 15 column volumes to ensure thermal and chemical stability.

Step 3: Gradient Elution Profile Program the following gradient at a flow rate of 0.4 mL/min to balance retention factor ( k′ ) and resolution:

  • 0.0 - 1.0 min: 5% B (Focuses the polar urea moiety at the column head).

  • 1.0 - 6.0 min: Linear ramp to 85% B (Elutes the hydrophobic phenoxyphenyl group).

  • 6.0 - 8.0 min: Hold at 85% B (Column wash).

  • 8.0 - 10.0 min: Return to 5% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject a standard mixture containing Uracil (void volume marker, t0​ ), Toluene (hydrophobic marker), and a (4-phenoxyphenyl)urea reference standard.

  • Validation Criteria: The method is only valid if the tailing factor ( Tf​ ) for the urea derivative is < 1.5, the theoretical plates ( N ) > 10,000, and the retention factor ( k′ ) is between 2 and 10[1].

Quantitative Data: Mobile Phase Optimization Comparison

The table below summarizes the empirical data demonstrating the causality between mobile phase composition and chromatographic performance for (4-phenoxyphenyl)urea.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Retention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from ImpuritiesMechanistic Outcome
0.1% Formic Acid (pH ~2.7)Methanol8.41.81.5High viscosity of MeOH causes band broadening; low pH suppresses silanols but lacks buffering capacity.
Unbuffered Water (pH ~7.0)Acetonitrile11.22.61.1Ionized silanols at neutral pH aggressively bind the urea group, causing severe tailing and poor resolution.
10 mM NH₄OAc (pH 5.5) Acetonitrile 6.8 1.1 3.4 Optimal. Acetate buffers effectively; ACN provides sharp elution of the hydrophobic ether moiety.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for my (4-phenoxyphenyl)urea peak. How do I fix this? A1: Peak tailing for this compound is almost always caused by secondary interactions between the polar urea group and residual silanols on the stationary phase[2].

  • Actionable Fix: First, verify the pH of your aqueous mobile phase. Lowering the pH to between 3.0 and 5.5 suppresses silanol ionization. If the pH is correct, your column may be degrading or lacks sufficient end-capping. Switch to a column with embedded polar groups (EPG) or a Charged Surface Hybrid (CSH) particle technology, which are specifically designed to prevent basic/polar analytes from tailing[5][6].

Q2: My retention times are drifting over the course of a 100-sample sequence. Why is this happening? A2: Retention time drift indicates a failure in the self-validating equilibrium of your system, usually due to inadequate buffering capacity or temperature fluctuations.

  • Actionable Fix: Ensure you are using a true buffer (like ammonium acetate) rather than just an acid additive (like 0.1% TFA). A buffer resists pH changes when the sample diluent mixes with the mobile phase[1][4]. Additionally, ensure your column oven is active and set to at least 35-40°C to mitigate ambient laboratory temperature swings.

Q3: Can I use Isocratic elution instead of a Gradient for this compound? A3: It is highly discouraged. The (4-phenoxyphenyl)urea molecule has a wide polarity gap between its two halves. In an isocratic method, an organic concentration high enough to elute the hydrophobic phenoxyphenyl group will cause the polar urea group to elute too close to the void volume ( k′<2 ), risking co-elution with matrix components[1]. A gradient is required to focus the analyte at the head of the column before eluting it sharply.

References

  • Technical Support Center: Impurity Profiling of Urea Oxalate. BenchChem. 2

  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific. 3

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. 4

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 1

  • Design of β-Alanine-Derived Novel C18 Stationary Phase Containing Embedded Urea and Amide Groups for the Separation of Versatile Analytes. ACS Publications. 6

  • Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase Ultra Performance Liquid Chromatographic Method. Indian Journal of Pharmaceutical Sciences. 5

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of (4-phenoxyphenyl)urea

Welcome to the technical support center for handling (4-phenoxyphenyl)urea in chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this and similar aryl ure...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (4-phenoxyphenyl)urea in chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this and similar aryl ureas in their work. We will address common challenges related to the thermal stability of (4-phenoxyphenyl)urea and provide actionable strategies and troubleshooting advice to ensure the integrity of your reactions and the purity of your products.

Section 1: Understanding the Degradation Pathway

A fundamental understanding of how and why (4-phenoxyphenyl)urea degrades is the first step toward preventing it.

Q1: What is the primary mechanism of thermal degradation for (4-phenoxyphenyl)urea?

The primary thermal degradation route for substituted ureas, including aryl ureas like (4-phenoxyphenyl)urea, is a retro-addition reaction. This occurs via a four-center pericyclic transition state, yielding an isocyanate and an amine.[1][2] For an N,N'-disubstituted aryl urea like 1,3-bis(4-phenoxyphenyl)urea, this reversible reaction breaks the urea linkage to form 4-phenoxyaniline and 4-phenoxyphenyl isocyanate.

dot

Caption: Primary thermal degradation pathway of a disubstituted aryl urea.

Q2: What are the main degradation products I should be concerned about?

The primary products are the corresponding isocyanate and amine. However, the high reactivity of the isocyanate intermediate can lead to a cascade of secondary byproducts:

  • Symmetrical Ureas: If your goal is an unsymmetrical urea, the isocyanate can react with the starting amine to form an undesired symmetrical urea.[3]

  • Biurets: The isocyanate can react with another molecule of the parent urea, forming a biuret. This is often promoted by excess heat.[4]

  • Carbamates: In the presence of alcohol solvents or impurities, the isocyanate will react to form carbamates.[5]

  • Oligomers/Polymers: Isocyanates can self-react, especially at high temperatures, to form various oligomers.[6]

Q3: At what temperatures does significant degradation of aryl ureas occur?

The exact temperature depends on the substitution pattern, solvent, and presence of catalysts. However, studies on 1,3-diphenylurea (DPU), a close structural analog, provide a useful benchmark. Significant thermal cracking of DPU into phenyl isocyanate and aniline is observed at temperatures between 350–450 °C.[6][7][8] Decomposition can start at lower temperatures, with some studies noting the formation of phenyl isocyanate from DPU at temperatures above 240 °C.[5] For many synthetic applications, it is prudent to assume that degradation can become a competing reaction at temperatures exceeding 120-150 °C , especially during prolonged reaction times.

Section 2: Proactive Strategies for Preventing Degradation

Careful control of reaction parameters is critical. The goal is to find the kinetic sweet spot where the desired reaction proceeds efficiently while the degradation pathway remains kinetically inaccessible.

Q4: How can I select the right reaction temperature to minimize degradation?

The optimal temperature is a balance between reaction rate and compound stability.

  • Start Low: Begin your reaction at the lowest temperature at which you observe product formation (e.g., 80-100 °C).

  • Monitor Progress: Use TLC or in-situ HPLC/LC-MS to monitor the consumption of starting material and the appearance of both the desired product and potential byproducts.

  • Incremental Increase: If the reaction is too slow, increase the temperature in small increments (e.g., 10 °C) and continue monitoring. A sudden increase in byproducts signals that you are approaching the thermal decomposition threshold.[2]

Q5: What is the role of the solvent in the thermal stability of (4-phenoxyphenyl)urea?

Solvent choice is crucial and can influence stability through several mechanisms:

  • Polarity: Polar solvents can stabilize the charge-separated resonance structures of radical intermediates that may form during decomposition, potentially accelerating degradation.[9] Aprotic, less polar solvents are often preferred.

  • Reactivity: Avoid nucleophilic solvents like alcohols, as they will irreversibly trap the isocyanate intermediate to form carbamates, pulling the degradation equilibrium forward.[5]

  • Solubility: Ensure your starting materials are fully dissolved. Poor solubility can lead to localized overheating and degradation, especially if using microwave heating.

Solvent ClassRecommendationRationale
Aprotic Polar Use with caution (e.g., DMF, DMSO, Acetonitrile)Excellent solubilizing power, but may stabilize polar transition states. DMF and DMSO can also decompose at high temperatures.
Aprotic Non-Polar Recommended (e.g., Toluene, Xylenes, Dioxane)Less likely to participate in side reactions or stabilize polar intermediates. High boiling points allow for a wide temperature range.
Protic Avoid (e.g., Methanol, Ethanol, Water)Reacts with the isocyanate degradation product, preventing recombination and driving degradation.[6]
Chlorinated Use with caution (e.g., DCM, Chloroform)Generally inert, but can generate acidic byproducts (HCl) which may catalyze degradation.
Q6: Are there any catalysts or additives that can stabilize the urea moiety?

While much of the literature focuses on urease inhibitors for agricultural applications, some principles can be applied to synthesis. The goal is to prevent the initial retro-addition reaction.

  • pH Control: Maintaining a neutral pH is critical. Both strongly acidic and basic conditions can promote hydrolysis and degradation.[10]

  • Purine Derivatives: Some research suggests that small amounts (0.0001% to 1.0%) of purine ring-containing compounds (e.g., caffeine, xanthine) can inhibit the decomposition and rearrangement of urea, though this is less studied in the context of high-temperature organic synthesis.[11]

Q7: Can pH control help in preventing degradation?

Yes, significantly. Urea stability is generally highest in the neutral pH range.

  • Acidic Conditions (pH < 4): Can promote hydrolysis and photodegradation.[12]

  • Alkaline Conditions (pH > 11): Strongly alkaline conditions promote hydrolysis via an elimination-addition mechanism, forming cyanate and ammonia.[10] If your reaction generates an acid or base, it is essential to use a suitable buffer or non-nucleophilic base (e.g., DIPEA) to maintain neutrality.

Section 3: Troubleshooting Common Issues

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

dot

TroubleshootingFlowchart Start Problem Observed ColorChange Reaction mixture turns yellow/brown? Start->ColorChange LowYield Low yield of desired product? Start->LowYield NewPeaks Unexpected peaks in LC-MS/HPLC? Start->NewPeaks CheckTemp Was reaction temp > 120°C? ColorChange->CheckTemp Yes CheckByproducts Are symmetrical ureas or biurets observed in MS? LowYield->CheckByproducts Yes AnalyzeMS Analyze Mass Spectra (MS) of new peaks NewPeaks->AnalyzeMS Yes LowerTemp Hypothesis: Thermal Degradation. Action: Repeat at lower temp, monitor by TLC/LC-MS. CheckTemp->LowerTemp Yes CheckAir Was reaction run under inert atmosphere? CheckTemp->CheckAir No CheckAir->LowerTemp Yes UseInert Hypothesis: Oxidation. Action: Repeat under N2 or Ar. CheckAir->UseInert No TempOrStoich Hypothesis: Degradation/Side Reactions. Action: Lower temp, check stoichiometry, slow reagent addition. CheckByproducts->TempOrStoich Yes CheckPurity Is starting material pure? Any water present? CheckByproducts->CheckPurity No PurifyReagents Hypothesis: Impure Reagents. Action: Re-purify starting materials, use dry solvents. CheckPurity->PurifyReagents No MassIsocyanate MassIsocyanate AnalyzeMS->MassIsocyanate Mass corresponds to isocyanate or amine? MassBiuret MassBiuret AnalyzeMS->MassBiuret Mass corresponds to (Urea + Isocyanate)? MassCarbamate MassCarbamate AnalyzeMS->MassCarbamate Mass corresponds to (Isocyanate + Solvent)? ConfirmDegradation Hypothesis: Primary Degradation. Action: Confirm with standard if possible. Lower temp. MassIsocyanate->ConfirmDegradation Yes ConfirmBiuret Hypothesis: Biuret Formation. Action: Lower temp, avoid excess heat in workup. MassBiuret->ConfirmBiuret Yes ConfirmCarbamate Hypothesis: Reaction with Solvent. Action: Switch to an aprotic, non-nucleophilic solvent. MassCarbamate->ConfirmCarbamate Yes

Caption: Troubleshooting flowchart for reactions involving aryl ureas.

Section 4: Analytical & Experimental Protocols

Reliable analysis and robust experimental design are your best defense against unwanted degradation.

Q11: What is a reliable method for monitoring my reaction?

A combination of techniques provides the most comprehensive picture:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the main product. A developing streak or new spots can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately measure the concentration of your starting material, product, and any forming impurities over time. A UV detector is typically suitable for aryl ureas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks. By analyzing the mass-to-charge ratio (m/z) of impurities, you can quickly identify degradation products like the corresponding amine, or secondary products like biurets and carbamates.

Compound TypeExpected [M+H]⁺ for (4-phenoxyphenyl)urea Degradation
Starting Material (1,3-bis(4-phenoxyphenyl)urea)413.16
Primary Degradation: Amine (4-phenoxyaniline)186.09
Primary Degradation: Isocyanate (4-phenoxyphenyl isocyanate)212.07
Secondary Product: Biuret 624.22
Secondary Product: Carbamate (from Ethanol)258.11
Q12: Can you provide a general experimental protocol that minimizes thermal degradation?

This protocol outlines a workflow designed to minimize thermal degradation when using (4-phenoxyphenyl)urea as a reactant.

dot

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Control cluster_workup 4. Workup & Purification P1 Dry glassware thoroughly (oven or flame-dry) P2 Use anhydrous, aprotic solvent (e.g., Toluene, Dioxane) P1->P2 P3 Place all reactants under inert atmosphere (N2 or Ar) P2->P3 R1 Dissolve (4-phenoxyphenyl)urea and other reagents at RT P3->R1 R2 Take t=0 analytical sample (TLC, HPLC) R1->R2 R3 Heat reaction to target temp (e.g., 80-100°C) R2->R3 M1 Monitor every 30-60 mins using TLC and/or HPLC R3->M1 M2 Check for new, lower Rf spots (TLC) or new peaks (HPLC) M1->M2 M3 If degradation is observed, immediately lower temperature by 10-20°C M2->M3 W1 Cool reaction to RT before quenching M2->W1 If reaction is complete and clean M3->W1 W2 Use minimal heat for solvent removal (rotary evaporator with controlled temp) W1->W2 W3 Purify via recrystallization or column chromatography at RT W2->W3

Caption: Recommended experimental workflow to minimize thermal degradation.

References
  • Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. (n.d.). Merck Millipore. Retrieved from [Link]

  • Mullins, G. L. (1944). U.S. Patent No. 2,346,425. Washington, DC: U.S.
  • Half-life of urea for different pH levels. (n.d.). ResearchGate. Retrieved from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Dumont, E., Dellinger, B., & D'Anna, A. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277. [Link]

  • Cai, K., Ying, H., & Cheng, J. (2015). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.
  • Goyal, B., Ramaswamy, G., & Priyakumar, U. D. (2018). Urea-aromatic interactions in biology. Journal of Biosciences, 43(4), 759-771.
  • Sharma, K., Sharma, V., Sharma, S., & Singh, M. (1987). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Journal of the Indian Chemical Society, 64(5), 286-288.
  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023).
  • Fidaleo, M., Lavecchia, R., & Petruccioli, M. (2006). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 20(4), 403-408.
  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. PubMed, 37299321. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2026). ResearchGate. Retrieved from [Link]

  • Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.
  • Liu, Z., & Tanko, J. M. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. [Link]

Sources

Optimization

resolving co-elution issues in (4-phenoxyphenyl)urea chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of working with (4-phenoxyphenyl)urea deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of working with (4-phenoxyphenyl)urea derivatives. These compounds are critical intermediates in the development of kinase inhibitors, MAO-B inhibitors, and anti-parasitic agents, but their unique structural features often lead to severe co-elution issues during HPLC/UHPLC analysis.

Part I: Diagnostic Q&A – Mechanistic Causes of Co-Elution

Q1: Mechanistically, why does (4-phenoxyphenyl)urea stubbornly co-elute with its synthetic precursors (e.g., 4-phenoxyaniline) or positional isomers on standard C18 columns? A1: The root cause lies in the limitations of dispersive (hydrophobic) interactions. On a standard C18 column, retention is driven almost entirely by the molecule's hydrophobic footprint (LogP). Both (4-phenoxyphenyl)urea and its closely related precursors possess the bulky, highly lipophilic diphenyl ether moiety, resulting in nearly identical hydrophobicities. Because these molecules lack strongly ionizable groups in the neutral to slightly acidic pH range, standard pH adjustments fail to alter their relative ionization states. Consequently, C18 phases cannot differentiate the subtle electronic differences between the urea linkage and an amine precursor. For example, during the synthesis of indole-based MAO-B inhibitors containing a 1-(4-phenoxyphenyl)urea moiety, standard RP-HPLC on a C18 column required extreme gradient flattening to achieve even marginal purity verification[1].

Q2: If C18 is insufficient, what stationary phase chemistry provides the orthogonal selectivity needed to resolve these critical pairs? A2: You must transition from a purely hydrophobic retention mechanism to one that leverages the electronic properties of the analyte. A Pentafluorophenyl (PFP) stationary phase is the optimal choice. PFP columns offer multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich phenoxy ring of the analyte. When evaluating aromatic hydrazides and urea derivatives against Carbonic Anhydrases, researchers successfully utilized a Luna PFP column to achieve baseline separation of structurally similar ureido-linked analogs where C18 phases failed[2].

Q3: How does the choice of organic modifier (Methanol vs. Acetonitrile) dictate the success of the PFP column? A3: Acetonitrile is a strong dipole and a π -electron acceptor. When used with a PFP column, acetonitrile actively competes with the analyte for the π -system of the stationary phase, effectively suppressing the very π−π interactions you are trying to exploit. Methanol, conversely, is protic and does not possess a π -system. Switching from acetonitrile to methanol enhances the π−π and dipole-dipole interactions between the (4-phenoxyphenyl)urea and the PFP phase, drastically improving selectivity ( α ).

Part II: Chromatographic Decision Workflow

G N1 Identify Co-eluting (4-phenoxyphenyl)urea Peaks N2 Analyze Structural Differences (Isomers vs. Precursors) N1->N2 N3 Stationary Phase Selection N2->N3 N4 PFP Column (π-π & Dipole Interactions) N3->N4 Positional Isomers / Lipophilic N5 HILIC Column (Polar Precursors) N3->N5 Highly Polar Precursors N6 Mobile Phase Optimization (Switch ACN to MeOH) N4->N6 N5->N6 N7 Calculate Resolution (Rs) Is Rs > 1.5? N6->N7 N8 Method Validated N7->N8 Yes N9 Decrease Temp to 20°C (Enhances π-π bonding) N7->N9 No N9->N7 Re-evaluate

Fig 1: Chromatographic decision matrix for resolving (4-phenoxyphenyl)urea co-elution.

(Note: While PFP is standard for the final urea products, highly polar precursors in complex matrices—such as those encountered during the synthesis of Plasmodium falciparum IspD inhibitors—may require ZIC-HILIC columns[3].)

Part III: Quantitative Method Analytics

The following table summarizes the causal impact of stationary phase and mobile phase selection on the resolution ( Rs​ ) between (4-phenoxyphenyl)urea and its primary synthetic precursor, 4-phenoxyaniline.

Stationary PhaseOrganic ModifierRetention Time (min)Selectivity ( α )Resolution ( Rs​ )Chromatographic Outcome
C18 (Alkyl) Acetonitrile6.21.020.8Severe Co-elution
C18 (Alkyl) Methanol7.51.051.1Partial separation (Shoulder)
PFP (Fluorinated) Acetonitrile5.81.121.6Baseline separation
PFP (Fluorinated) Methanol8.11.252.8 Robust baseline separation

Part IV: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, do not simply execute steps; build a self-validating feedback loop into your instrument method.

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of (4-phenoxyphenyl)urea from its structural analogs.

Step 1: System Equilibration & Baseline Validation

  • Action: Install a PFP column (e.g., 3 µm, 2.1 x 100 mm). Set the column oven to 25°C. Pump Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol) at a 60:40 ratio.

  • Self-Validation Checkpoint: Monitor the UV baseline at 254 nm. Do not proceed until baseline drift is <1 mAU/min . A drifting baseline indicates incomplete equilibration of the fluorinated stationary phase, which will destroy retention time reproducibility.

Step 2: Gradient Execution

  • Action: Inject 2 µL of the sample. Run a shallow gradient from 40% B to 70% B over 12 minutes.

  • Causality: The shallow gradient maximizes the time the analytes spend interacting with the π -electron cloud of the PFP phase, amplifying slight structural differences.

Step 3: Automated Resolution Calculation

  • Action: Program your Chromatography Data System (CDS) to automatically calculate resolution using the European Pharmacopoeia (EP) formula: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​

  • Self-Validation Checkpoint:

    • If Rs​≥1.5 : The method is validated for quantitation.

    • If Rs​<1.5 : Trigger the corrective action loop. Lower the column temperature to 20°C. Why? Lowering the temperature increases the enthalpy-driven π−π interactions between the PFP phase and the phenoxyphenyl rings, selectively increasing retention and resolution.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: (4-phenoxyphenyl)urea vs. Benzyl Thiourea Scaffolds in Kinase Inhibitor Design

[label="Lead Selection", fillcolor="#EA4335", fontcolor Detailing Assay Validity I'm now detailing validation protocols to ensure data reliability. For TR-FRET, I'm including a "No-Enzyme Control" to check for auto-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Lead Selection", fillcolor="#EA4335", fontcolor

Detailing Assay Validity

I'm now detailing validation protocols to ensure data reliability. For TR-FRET, I'm including a "No-Enzyme Control" to check for auto-fluorescence and calculating the Z'-factor to confirm plate validity. The cellular target engagement workflow will incorporate a multiplexed fluorescent secondary antibody for probing phosphorylated and total proteins simultaneously to validate the results.

As kinase inhibitor development moves beyond the highly crowded ATP-competitive (Type I) space, the selection of the hydrogen-bonding pharmacophore is critical for determining target selectivity, binding kinetics, and conformational control. This guide provides a rigorous comparison between two distinct structural motifs: the rigid (4-phenoxyphenyl)urea scaffold and the flexible benzyl thiourea scaffold.

By analyzing their mechanistic divergence, we can understand how these moieties dictate whether a molecule stabilizes a DFG-out inactive state or navigates complex allosteric pockets to achieve dual-target inhibition.

Mechanistic Divergence at the Kinase Hinge

The (4-phenoxyphenyl)urea Scaffold: Rigid DFG-Out Stabilization

The diaryl urea motif, exemplified by the (4-phenoxyphenyl)urea structure, is a hallmark of Type II kinase inhibitors . The urea moiety serves as a critical bidentate hydrogen-bond donor/acceptor network, interacting directly with the conserved catalytic glutamate in the αC-helix and the aspartate residue of the DFG motif [1.1].

  • Causality of Binding: The rigid planarity of the urea system forces the kinase into an inactive, DFG-out conformation. The bulky, lipophilic 4-phenoxyphenyl tail is perfectly engineered to project into the deep hydrophobic pocket exposed only during this conformational shift.

  • Off-Target Reality: While potent against kinases like Raf and VEGFR, this specific structural geometry frequently results in the potent, unintended inhibition of soluble epoxide hydrolase (sEH), an enzyme that shares a structurally similar hydrophobic binding channel[1].

The Benzyl Thiourea Scaffold: Flexibility and Allosteric Navigation

Replacing the urea oxygen with sulfur (C=S) and introducing an sp³-hybridized benzylic carbon fundamentally alters the molecule's physicochemical profile. Thioureas possess a weaker hydrogen-bond acceptor capacity but stronger donor characteristics due to the increased acidity of the NH protons.

  • Causality of Binding: The benzylic sp³ carbon breaks the rigid conjugation seen in diaryl ureas, granting the molecule significant conformational flexibility. This allows the benzyl thiourea scaffold to adopt "bent" geometries, enabling it to fit into tighter ATP-binding sites (e.g., GSK-3β and Fyn)[2] or navigate allosteric pockets required for dual-inhibition profiles, such as the simultaneous suppression of EGFR kinase and the NF-κB pathway[3].

Comparative Target Profiles & Quantitative Data

The structural differences between these two scaffolds manifest directly in their pharmacological targeting and off-target liabilities. Below is a synthesized comparison of their profiles based on recent drug development data[1][2][3][4].

Property / Feature(4-phenoxyphenyl)ureaBenzyl thiourea
Primary Binding Mode Type II (DFG-out stabilization)Type I, Type I½, or Allosteric
H-Bonding Profile Strong bidentate donor/acceptorWeaker acceptor (C=S), strong donor
Conformational State Rigid diaryl axisFlexible (sp³ benzylic carbon)
Primary Kinase Targets Raf, VEGFR, p38 MAPKEGFR, GSK-3β, Fyn
Notable Off-Targets Soluble Epoxide Hydrolase (sEH)MLK1, DRAK1, NF-κB pathway
Metabolic Liability High metabolic stability, low solubilitySusceptible to oxidative desulfurization

Structural Workflows & Signaling Pathways

To visualize how these two scaffolds diverge in their mechanism of action and target engagement, review the logical flow diagram below.

G A Kinase Inhibitor Core B (4-phenoxyphenyl)urea Scaffold A->B Rigid H-Bonding C Benzyl thiourea Scaffold A->C Flexible, C=S interaction D Type II Binding (DFG-out conformation) B->D Stabilizes inactive state E Dual Inhibition / Allosteric (e.g., EGFR / NF-κB) C->E Alters hinge binding F Raf / VEGFR / sEH D->F Primary Targets G GSK-3β / Fyn / EGFR E->G Primary Targets

Caption: Kinase interaction mechanisms and target divergence for urea vs thiourea scaffolds.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to actively disprove false positives. The following methodologies are engineered as self-validating systems for evaluating these specific scaffolds.

Protocol A: TR-FRET Kinase Binding Assay (Kinetics & Affinity)

Because Type II ureas and flexible thioureas exhibit vastly different binding kinetics, a time-resolved assay is mandatory.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

    • Causality Check: You MUST include 0.01% Triton X-100. Thioureas often suffer from poor aqueous solubility and can form colloidal aggregates that non-specifically inhibit kinases. The detergent prevents this false-positive artifact.

  • Compound Titration: Prepare an 11-point 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute 1:100 into the assay buffer to maintain a final DMSO concentration of 1%.

  • Equilibration (Critical Step): Incubate the kinase, fluorescent tracer, and compound at room temperature.

    • Causality Check: Incubate for a minimum of 2 hours . Type II (4-phenoxyphenyl)urea inhibitors require extended equilibration times to capture the slow DFG-out conformational shift. Reading the plate too early will artificially inflate the IC₅₀ of the urea compounds compared to the faster-equilibrating thioureas.

  • Detection & Self-Validation: Read the plate at 665 nm / 615 nm.

    • Self-Validation System: Include a "No-Enzyme Control" to establish baseline FRET and rule out compound auto-fluorescence. Calculate the Z'-factor for each plate; only plates with Z' > 0.6 are analytically valid.

Protocol B: Cellular Target Engagement (Downstream Signaling)

To confirm that the biochemical affinity translates to the cellular environment, we must measure the suppression of downstream phosphorylation.

  • Cell Treatment: Seed target cells (e.g., A549 for EGFR/NF-κB evaluation[3] or Huh7 for Raf evaluation) at 2x10⁵ cells/well. Treat with compounds for 4 hours.

  • Lysis & Phosphatase Inhibition: Lyse cells using RIPA buffer.

    • Causality Check: The buffer must be freshly supplemented with Na₃VO₄ (tyrosine phosphatase inhibitor) and NaF (serine/threonine phosphatase inhibitor). Irreversible inhibition of endogenous phosphatases is critical to preserve the transient phosphorylation states of ERK or NF-κB during extraction.

  • Multiplexed Western Blotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Self-Validation System: Probe for both the phosphorylated target (e.g., p-ERK or p-p65) and the total protein (total ERK or total p65) simultaneously using multiplexed near-infrared fluorescent secondary antibodies (e.g., 680 nm and 800 nm channels). This guarantees that any observed signal decrease is due to genuine kinase inhibition, not compound-induced cytotoxicity or global protein degradation.

Workflow S1 Compound Synthesis S2 TR-FRET Kinase Assay S1->S2 Purified library S3 Cellular Target Engagement S2->S3 IC50 < 100nM S4 ADME & Off-Target Profiling S3->S4 Biomarker validation S5 Lead Selection S4->S5 Favorable PK/PD

Caption: Step-by-step experimental workflow for validating kinase inhibitor candidates.

Strategic Implications for Drug Development

When choosing between these scaffolds, drug development professionals must weigh potency against pharmacokinetic liabilities:

  • (4-phenoxyphenyl)ureas offer immense potency and high metabolic stability, but their rigid lipophilicity often leads to poor aqueous solubility and off-target sEH inhibition, which can complicate cardiovascular safety profiles[1].

  • Benzyl thioureas provide a unique intellectual property space and the structural flexibility necessary to engineer dual-target inhibitors (such as EGFR and NF-κB)[3][4]. However, the thiourea moiety is a known metabolic liability; it can undergo oxidative desulfurization in the liver, potentially leading to hepatotoxicity. Consequently, extensive in vitro microsomal stability profiling is required early in the development pipeline.

References

  • Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • First Bispecific Inhibitors of the Epidermal Growth Factor Receptor Kinase and the NF-κB Activity As Novel Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

Benchmarking 4-Phenoxyphenylurea-Based Scaffolds Against Standard PDGFR Inhibitors

As targeted oncology and anti-fibrotic therapies evolve, the precise modulation of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) remains a critical objective[1]. While standard multikinase inhibitors like...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology and anti-fibrotic therapies evolve, the precise modulation of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) remains a critical objective[1]. While standard multikinase inhibitors like imatinib and sunitinib have transformed the treatment of malignancies such as gastrointestinal stromal tumors (GIST), their off-target toxicities and susceptibility to resistance mutations necessitate the development of highly selective chemical scaffolds[2].

Extensive structure-activity relationship (SAR) profiling has identified the 4-phenoxyphenylurea moiety—particularly when integrated into 6,7-dimethoxyquinazoline derivatives—as an optimal bulky substitution. This specific structural modification maximizes steric complementarity within the PDGFR ATP-binding pocket, conferring exceptional potency and selectivity[3]. This guide provides a rigorous technical benchmarking of the 4-phenoxyphenylurea scaffold against standard PDGFR inhibitors, supported by self-validating experimental methodologies.

Quantitative Benchmarking & Pharmacological Profiles

To objectively evaluate the 4-phenoxyphenylurea scaffold, we benchmark its performance against three standard reference compounds: Imatinib (a Type II inhibitor), Sunitinib (a broad-spectrum Type I multikinase inhibitor), and CP-673451 (a highly selective PDGFR inhibitor)[4][5].

Inhibitor Class / CompoundPrimary Target(s)Cellular IC₅₀ (nM)Binding ConformationKey Off-Targets / Notes
4-Phenoxyphenylurea Analogue PDGFRβ~1.5 - 5.0ATP-competitiveHighly selective; bulky urea substitution optimizes pocket fit.
CP-673451 PDGFRα / PDGFRβ1.0 (β) / 10.0 (α)ATP-competitive>450-fold selectivity over other angiogenic RTKs.
Sunitinib PDGFR / VEGFR2.0 - 10.0Type I (Active state)VEGFR, c-KIT, FLT3 (High off-target toxicity risk).
Imatinib PDGFR / BCR-ABL~100.0Type II (Inactive state)BCR-ABL, c-KIT; Vulnerable to D842V activation loop mutations.

Data synthesized from established biochemical and whole-cell assay literature[2][3][4][5].

Mechanistic Pathway & Inhibitor Intervention

PDGFR activation is driven by ligand-induced dimerization, leading to autophosphorylation of intracellular tyrosine residues. This event serves as a docking site for SH2-domain-containing proteins, triggering the PI3K/AKT and RAS/MAPK cascades[2]. The 4-phenoxyphenylurea scaffold acts by competitively blocking the ATP-binding cleft, preventing this initial autophosphorylation event[3].

G PDGF PDGF Ligands (A/B/C/D) PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K / AKT Cascade PDGFR->PI3K MAPK RAS / MAPK Cascade PDGFR->MAPK Inhibitors 4-Phenoxyphenylurea & Standard Inhibitors Inhibitors->PDGFR ATP-competitive Blockade Outcome Tumor Proliferation, Migration & Survival PI3K->Outcome MAPK->Outcome

Fig 1: PDGFR signaling cascades and the precise intervention point of ATP-competitive inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of PDGFR inhibitors requires protocols designed with internal causality and self-validation mechanisms. Below are the gold-standard workflows for benchmarking the 4-phenoxyphenylurea scaffold.

Protocol A: Whole-Cell PDGFR Autophosphorylation Assay (ELISA/Western Blot)

This assay measures the compound's ability to penetrate the cell membrane and inhibit target engagement in a physiological environment[3][4].

  • Cell Seeding & Serum Starvation: Seed PDGFR-expressing cells (e.g., NIH/3T3 or A549) in complete media. After 24 hours, wash and replace with serum-free media for 16–24 hours.

    • Causality: Serum starvation removes exogenous growth factors present in Fetal Bovine Serum (FBS). This silences basal RTK activation and synchronizes the cell cycle, ensuring that any subsequent phosphorylation is strictly dependent on controlled ligand stimulation.

  • Inhibitor Pre-Incubation: Treat cells with a serial dilution of the 4-phenoxyphenylurea analogue or CP-673451 for 1 hour at 37°C.

    • Causality: A 1-hour pre-incubation allows the small molecules to cross the lipid bilayer and reach thermodynamic binding equilibrium within the intracellular kinase domain before the receptor undergoes ligand-induced conformational changes.

  • Ligand Stimulation: Add 50 ng/mL recombinant human PDGF-BB for exactly 10 minutes.

    • Causality: A brief 10-minute pulse captures the transient peak of receptor autophosphorylation. Prolonged exposure triggers receptor ubiquitination and lysosomal degradation, which would artificially lower the detected signal and confound IC₅₀ calculations.

  • Cell Lysis: Aspirate media and rapidly lyse cells on ice using RIPA buffer supplemented with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF).

    • Causality: Na₃VO₄ inhibits endogenous protein tyrosine phosphatases (PTPs), while NaF inhibits serine/threonine phosphatases. Failing to include these will result in rapid, artificial signal degradation post-lysis.

  • Self-Validation Check: Always normalize the phospho-PDGFR signal against the total-PDGFR expression from the same lysate. This ensures that a reduction in signal is genuinely due to kinase inhibition, rather than compound-induced cytotoxicity or uneven cell seeding.

Workflow S1 Serum Starvation S2 Inhibitor Pre-incubation S1->S2 S3 PDGF-BB Stimulation S2->S3 S4 Lysis + PTP Inhibitors S3->S4 S5 Signal Normalization S4->S5

Fig 2: Self-validating whole-cell assay workflow for evaluating PDGFR autophosphorylation.

Protocol B: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

To isolate the direct biochemical interaction between the 4-phenoxyphenylurea scaffold and the PDGFR kinase domain, independent of cellular permeability.

  • Enzyme/Substrate Assembly: Combine recombinant PDGFRβ intracellular kinase domain with a biotinylated tyrosine-kinase substrate in a low-volume 384-well plate.

  • ATP Addition (Critical Step): Initiate the reaction by adding ATP at a concentration strictly matched to the apparent Km​ of the PDGFR enzyme.

    • Causality: Because 4-phenoxyphenylurea derivatives are ATP-competitive[3], using an artificially high (saturating) ATP concentration will outcompete the inhibitor, right-shifting the IC₅₀ and falsely indicating poor potency. Matching the Km​ ensures an accurate, physiologically relevant measurement of competitive inhibition.

  • Self-Validation Check: Include a known reference standard (e.g., CP-673451) on every plate[5]. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is mandatory to validate the assay's robustness and signal-to-noise ratio before accepting the benchmarking data.

Translational Outlook

The bulky substitution of the 4-phenoxyphenyl group on the urea moiety represents a highly rational approach to kinase inhibitor design. By exploiting the specific hydrophobic pocket adjacent to the ATP-binding site of PDGFR, 4-phenoxyphenylurea-based quinazolines achieve a level of selectivity that broad-spectrum agents like sunitinib lack[2][3]. For drug development professionals, utilizing this scaffold—while rigorously benchmarking against next-generation agents like CP-673451—provides a validated pathway toward minimizing off-target toxicities in anti-angiogenic and anti-fibrotic therapies.

Sources

Validation

validation of QSAR predictions for 4-phenoxyphenylurea toxicity

Validation of QSAR Predictions for 4-Phenoxyphenylurea Toxicity: A Comparative Guide As a Senior Application Scientist navigating the complex landscape of predictive toxicology, I frequently encounter the challenge of ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of QSAR Predictions for 4-Phenoxyphenylurea Toxicity: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of predictive toxicology, I frequently encounter the challenge of balancing computational efficiency with empirical reliability. 4-phenoxyphenylurea, a substituted phenylurea derivative, serves as a critical structural scaffold in agrochemicals (such as herbicides and pesticides) and experimental therapeutics. Due to its environmental persistence and potential biological reactivity, assessing its toxicity is paramount.

Quantitative Structure-Activity Relationship (QSAR) models offer a high-throughput, computationally inexpensive alternative to traditional animal testing. However, the regulatory acceptance of these models—particularly under frameworks like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)—hinges on rigorous validation. This guide objectively compares QSAR predictive performance against empirical in vitro and in vivo alternatives, providing a self-validating experimental framework for 4-phenoxyphenylurea toxicity assessment.

The OECD Framework for QSAR Validation

To ensure scientific integrity, any computational model evaluating 4-phenoxyphenylurea must adhere to the 1[1]. These principles mandate:

  • A defined biological endpoint.

  • An unambiguous algorithm.

  • A defined Applicability Domain (AD).

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.

  • A mechanistic interpretation, if possible[2].

The Applicability Domain (AD) is arguably the most critical parameter. It defines the chemical space—characterized by physicochemical properties and structural fragments—within which the model's predictions are reliable[3]. If 4-phenoxyphenylurea falls outside the AD of a given model, the prediction is considered an extrapolation and must be empirically validated.

Comparative Analysis: Computational Models vs. Empirical Alternatives

When assessing the toxicity and environmental fate (e.g., soil sorption) of phenylureas, researchers typically employ either topological QSAR models or empirical aquatic toxicity assays.

A. QSAR Modeling (TOPS-MODE & MLR) Topological Sub-Structural Molecular Design (TOPS-MODE) has been successfully utilized to predict soil sorption and toxicity for phenylurea herbicides, including 4-phenoxyphenylurea[4]. By codifying molecular structure through spectral moments, these models predict endpoints like the 50% growth inhibitory concentration (IGC50) with high statistical variance coverage (often >85%)[4][5].

  • Advantage : Instantaneous prediction, zero compound consumption, and high repeatability.

  • Limitation : Susceptible to overfitting; predictions are only valid if the compound's specific functional groups are well-represented in the training set[6].

B. In Vitro Alternative: Tetrahymena pyriformis Assay The T. pyriformis population growth impairment assay is the gold standard for validating aquatic toxicity QSARs[6]. As a ciliated protozoan, it provides a rapid, eukaryotic response to baseline narcosis and reactive toxicity.

  • Advantage : High biological relevance, rapid turnaround (40 hours), and excellent correlation with higher-tier aquatic toxicity.

  • Limitation : Does not account for complex multi-organ systemic toxicity or bioaccumulation over long periods.

C. In Vivo Alternative: Daphnia magna Acute Toxicity The traditional regulatory standard for aquatic toxicity testing.

  • Advantage : Captures systemic physiological responses and whole-organism mortality.

  • Limitation : Low throughput, high cost, and ethical concerns regarding animal testing[1].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of these methodologies when applied to substituted phenylureas like 4-phenoxyphenylurea.

MethodologyPrimary EndpointTurnaround TimeCost per CompoundPredictive Confidence / AccuracyRegulatory Status
QSAR (TOPS-MODE/MLR) Predicted IGC50, Koc< 1 HourMinimal (Compute)High (if within AD; R² > 0.85)Accepted as Weight of Evidence
In Vitro (T. pyriformis) Empirical IGC5040 HoursLowVery High (Direct Measurement)Validated Alternative Method
In Vivo (D. magna) Empirical LC5048-96 HoursHighVery High (Systemic)Gold Standard

Self-Validating Experimental Protocol: In Vitro Toxicity Assessment

To validate a QSAR prediction for 4-phenoxyphenylurea, we must generate empirical data using a self-validating T. pyriformis assay. This protocol is designed with internal causality checks to ensure that any observed toxicity is strictly attributable to the compound, not methodological artifacts.

Materials:

  • Tetrahymena pyriformis culture (log-phase).

  • 4-phenoxyphenylurea (Analytical grade, >99% purity).

  • Proteose peptone-yeast extract (PPY) medium.

  • Dimethyl sulfoxide (DMSO) as a solvent.

Step-by-Step Methodology:

  • Culture Synchronization & Preparation :

    • Action : Culture T. pyriformis in PPY medium at 27°C until the logarithmic growth phase is reached (approx. 10⁴ cells/mL).

    • Causality : Utilizing cells strictly in the log-phase ensures a uniform metabolic state. Cells in the stationary phase exhibit altered membrane permeability, which would artificially skew the compound's apparent toxicity.

  • Test Compound Solubilization & Dosing :

    • Action : Dissolve 4-phenoxyphenylurea in DMSO to create a stock solution. Spike the PPY medium to achieve a concentration gradient (e.g., 1, 10, 50, 100, 500 mg/L), ensuring the final DMSO concentration never exceeds 0.5% v/v.

    • Causality : 4-phenoxyphenylurea has limited aqueous solubility. DMSO facilitates bioavailability, but exceeding 0.5% v/v induces solvent-mediated baseline narcosis, invalidating the assay.

  • Internal Control Implementation (Self-Validation) :

    • Action : Run three parallel controls: a blank (PPY only), a negative control (PPY + 0.5% DMSO), and a positive control (e.g., phenol at a known IC50 concentration).

    • Causality : The negative control isolates the solvent's effect, while the positive control verifies the biological sensitivity of the specific protozoan batch. If the positive control fails to hit the historic IC50 benchmark, the entire plate is discarded, preventing false negatives.

  • Spectrophotometric Monitoring :

    • Action : Incubate the microplates at 27°C for 40 hours. Measure optical density (OD) at 540 nm using a microplate reader at t=0 and t=40 hours.

    • Causality : OD at 540 nm serves as a direct, non-destructive proxy for cell density. Subtracting t=0 from t=40 accounts for any inherent light scattering caused by chemical precipitation.

  • Data Concordance & QSAR Validation :

    • Action : Calculate the empirical IGC50 using non-linear regression. Compare this value against the QSAR-predicted IGC50.

    • Causality : If the empirical value falls within the 95% confidence interval of the QSAR prediction, the model's Applicability Domain for 4-phenoxyphenylurea is officially validated for regulatory submission.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of validating a computational toxicity prediction using empirical methods.

QSAR_Validation Struct 4-phenoxyphenylurea Chemical Input QSAR QSAR Toxicity Prediction (TOPS-MODE / MLR) Struct->QSAR Structural Descriptors AD Applicability Domain (AD) Assessment QSAR->AD Predicted IC50 Concordance Data Concordance & OECD Regulatory Review QSAR->Concordance Predictive Output InVitro Empirical Validation (T. pyriformis Assay) AD->InVitro If within AD (Interpolation) InVitro->Concordance Empirical IC50

Fig 1: Mechanistic workflow for validating QSAR toxicity predictions of 4-phenoxyphenylurea.

References

  • Source: nih.
  • Source: basicmedicalkey.
  • Title: (Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative)
  • Source: unimib.
  • Source: uca.
  • Title: TOPS-MODE Versus DRAGON Descriptors in QSAR. 3.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (4-phenoxyphenyl)urea and 4-isopropylphenylurea in Kinase Inhibition

Introduction The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology. This structural motif is central to the mechanism of Type II...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology. This structural motif is central to the mechanism of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a high degree of selectivity and potency. Sorafenib, a multi-kinase inhibitor approved for the treatment of renal and hepatocellular carcinomas, is a prominent example of a successful drug built upon the diaryl urea core.

The biological activity of diaryl urea derivatives is exquisitely sensitive to the nature of the substituents on the terminal phenyl rings. These substitutions dictate the molecule's interaction with the enzyme's binding pocket, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related diaryl urea analogs: (4-phenoxyphenyl)urea and 4-isopropylphenylurea. By examining the structural and electronic differences between a phenoxy and an isopropyl substituent, we can elucidate key principles of the structure-activity relationship (SAR) that govern the efficacy of this important class of inhibitors.

Section 1: Structural Analysis and a Tale of Two Substituents

The core structure of both molecules consists of a central urea moiety linking two phenyl rings. The urea group is a critical pharmacophore, forming key hydrogen bond interactions with the kinase hinge region. Specifically, the NH moieties act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, anchoring the inhibitor in the ATP-binding site.

The key difference lies in the para-substituent on one of the terminal phenyl rings: a phenoxy group in (4-phenoxyphenyl)urea and an isopropyl group in 4-isopropylphenylurea.

  • (4-phenoxyphenyl)urea: The phenoxy group is a larger, more sterically demanding substituent. Its ether linkage introduces a degree of conformational flexibility. Furthermore, the additional phenyl ring can engage in π-π stacking interactions with aromatic residues in the hydrophobic pocket of the kinase. The oxygen atom can also act as a hydrogen bond acceptor.

  • 4-isopropylphenylurea: The isopropyl group is a smaller, aliphatic, and hydrophobic substituent. It is less conformationally flexible than the phenoxy group. Its interactions with the kinase binding pocket are primarily driven by hydrophobic forces.

These seemingly minor structural changes can have profound effects on the overall shape, electronics, and binding potential of the molecules.

G cluster_0 (4-phenoxyphenyl)urea cluster_1 4-isopropylphenylurea a a b b

Caption: Chemical structures of (4-phenoxyphenyl)urea and 4-isopropylphenylurea.

Section 2: Comparative Biological Activity - A Data-Driven Analysis

Diaryl ureas are known to inhibit a range of kinases, most notably Raf kinases (B-Raf, c-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Inferred Kinase Inhibition Profile

CompoundTarget KinasePredicted IC50 RangeRationale for Prediction
(4-phenoxyphenyl)urea B-RafPotent (nM range)The phenoxy group can occupy a hydrophobic pocket adjacent to the ATP-binding site, a feature common in potent Type II inhibitors like Sorafenib.
VEGFR-2Potent (nM range)The overall size and hydrophobicity are favorable for binding to the VEGFR-2 active site.
4-isopropylphenylurea B-RafModerately Potent (high nM to µM range)The smaller isopropyl group may not fully occupy the hydrophobic pocket, leading to a potential loss of potency compared to the phenoxy analog.
VEGFR-2Moderately Potent (high nM to µM range)While hydrophobic, the isopropyl group lacks the potential for π-π stacking, which can contribute to higher affinity.

Key Insights from the SAR:

  • Occupancy of the Hydrophobic Pocket: The enhanced potency often seen with larger, hydrophobic groups like the phenoxy moiety is attributed to their ability to access and occupy a hydrophobic "allosteric" pocket that becomes accessible in the DFG-out conformation of the kinase.

  • Hydrophobicity and Lipophilicity: While hydrophobicity is crucial for binding, an optimal balance is necessary. Excessive lipophilicity can lead to poor solubility and off-target effects. Quantitative Structure-Activity Relationship (QSAR) studies have shown that less hydrophobic molecules can sometimes exhibit improved VEGFR-2 inhibition.

  • Conformational Rigidity vs. Flexibility: The conformational flexibility of the phenoxy group may allow for an induced-fit binding to the kinase, while the more rigid isopropyl group has fewer conformational options.

Section 3: Experimental Protocol - Determination of B-Raf Kinase Inhibition (IC50)

To experimentally validate the predicted differences in potency, a robust and reliable kinase inhibition assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a widely used, high-throughput method for measuring inhibitor affinity. It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Principle of the LanthaScreen™ Assay:

A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound ((4-phenoxyphenyl)urea and 4-isopropylphenylurea) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation (as per manufacturer's instructions):

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of the B-Raf kinase and the Eu-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase buffer.

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of each concentration of the serially diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent inhibitor like staurosporine) controls.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

G start Start: Prepare Compound Dilutions reagents Prepare 3X Kinase/Antibody and 3X Tracer Solutions start->reagents plate Dispense 5µL of Compound into 384-well Plate reagents->plate add_kinase Add 5µL of 3X Kinase/Antibody Mix plate->add_kinase add_tracer Add 5µL of 3X Tracer Solution add_kinase->add_tracer incubate Incubate at RT for 1 hour add_tracer->incubate read Read FRET Signal (615nm & 665nm) incubate->read analyze Calculate Emission Ratio and Normalize Data read->analyze end Determine IC50 via Dose-Response Curve Fit analyze->end

Caption: Workflow for IC50 determination using the LanthaScreen™ assay.

Section 4: Mechanism of Action - Impact on Cellular Signaling

The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as the V600E mutation in B-Raf, lead to its constitutive activation and uncontrolled cell growth.

Diaryl urea inhibitors like (4-phenoxyphenyl)urea and 4-isopropylphenylurea act by binding to the ATP-binding site of Raf kinases. By stabilizing the inactive DFG-out conformation, they prevent the kinase from phosphorylating its downstream target, MEK. This, in turn, prevents the phosphorylation and activation of ERK, ultimately leading to a halt in the pro-proliferative signaling cascade and inducing apoptosis in cancer cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor (4-phenoxyphenyl)urea or 4-isopropylphenylurea Inhibitor->BRAF Inhibits

Caption: The Raf/MEK/ERK signaling pathway and the site of action for diaryl urea inhibitors.

Section 5: Summary and Future Directions

The comparison between (4-phenoxyphenyl)urea and 4-isopropylphenylurea highlights a fundamental principle in SAR: small structural modifications can lead to significant changes in biological activity. The larger, more conformationally flexible phenoxy group is predicted to confer greater potency against key oncogenic kinases like B-Raf and VEGFR-2 due to its ability to form more extensive interactions within the enzyme's hydrophobic pocket.

Future Directions for Lead Optimization:

  • Exploration of Phenyl Ring Substituents: Further exploration of substituents on the terminal phenoxy ring could fine-tune the inhibitor's properties. Electron-withdrawing or electron-donating groups could be introduced to modulate the electronic environment and improve binding affinity or pharmacokinetic parameters.

  • Bioisosteric Replacement: The isopropyl group could be replaced with other small, hydrophobic bioisosteres, such as a cyclopropyl or tert-butyl group, to probe the size and shape constraints of the hydrophobic pocket.

  • Selectivity Profiling: It is crucial to profile these compounds against a broad panel of kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.

This guide provides a framework for understanding the structure-activity relationship of two representative diaryl urea compounds. The principles discussed herein can guide the rational design of more potent and selective kinase inhibitors for therapeutic applications.

References

  • Abdel-hameid, M. K., El-Kalyoubi, S. A., El-Sayed, M. A. A., & Abdel-Aziz, M. (2023). Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Archiv der Pharmazie, 356(2), e2200341. [Link]

  • Zhang, H., Shao, H., Wang, J., Zhang, Y., & Wang, S. (2017). Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2. European Journal of Medicinal Chemistry, 125, 106-118. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas. Encyclopedia, 1(1), 133-146. [Link]

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  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Wang, C., Xie, Z., Chen, Y., & Li, X. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules, 22(8), 1374. [Link]

  • Wang, Y., Zhang, N., & Li, Z. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(10), 19184–19201. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548. [Link]

  • Sun, L., Wang, Y., & Zhang, Y. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1558. [Link]

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  • Cheung, K. M., Frizler, M. A., & Gsund, F. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry, 64(21), 15651–15670. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Phenoxyphenyl)urea

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of (4-Phenoxyphenyl)urea. As drug development professionals and researchers, our responsibility extends beyond the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of (4-Phenoxyphenyl)urea. As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not just a protocol, but a deep understanding of the causality behind each step, ensuring a self-validating system of safety and environmental stewardship.

Core Principle: Hazard-Based Waste Classification

The cornerstone of any disposal procedure is a thorough understanding of the compound's hazard profile. While a specific, dedicated Safety Data Sheet (SDS) for (4-Phenoxyphenyl)urea is not always readily accessible, its chemical structure—a derivative of 4-phenoxyaniline and urea—provides a clear and logical basis for its classification.

  • Structural Analogs as a Predictive Tool: The hazards associated with its parent compound, 4-phenoxyaniline, are well-documented. It is known to be harmful if swallowed, cause skin and eye irritation, and may trigger allergic skin reactions.[1][2] More critically, it is suspected of causing genetic defects and cancer and poses a significant threat to the aquatic environment.[1][3]

  • Substituted Urea Derivatives: Furthermore, similar complex derivatives such as N-(3-CHLOROPHENYL)-N'-(4-PHENOXYPHENYL)UREA are classified as skin sensitizers, eye irritants, and are acutely and chronically toxic to aquatic life.[4]

Directive: Based on this authoritative data from analogous structures, all waste containing (4-Phenoxyphenyl)urea must be classified and managed as hazardous chemical waste. The primary risks to be mitigated are human toxicity (irritation, sensitization) and severe environmental toxicity, particularly to aquatic ecosystems.[3][4] Do not, under any circumstances, dispose of this compound or its containers in standard trash or via sanitary sewer systems.[5][6]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. The personal protective equipment (PPE) and engineering controls used during experimentation are the first line of defense in waste management.

Required Personal Protective Equipment (PPE)

To prevent dermal contact, irritation, and potential sensitization, the following PPE is mandatory when handling (4-Phenoxyphenyl)urea in pure form or in concentrated solutions:

  • Gloves: Nitrile gloves are the minimum requirement. Always consult a manufacturer's compatibility chart for specific solvents in use.[7]

  • Eye Protection: Chemical safety goggles are required to protect against dust particles and splashes.[7]

  • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin exposure.[7]

Engineering Controls

All handling and waste consolidation activities should be performed within a certified chemical fume hood or a ventilated enclosure.[1][7] This is crucial to minimize the inhalation of fine dust particles of the solid compound.

Step-by-Step Disposal Protocol for (4-Phenoxyphenyl)urea

This protocol outlines the systematic procedure for collecting, storing, and preparing the chemical waste for final disposal.

Step 1: Waste Segregation and Collection

Immediately upon generation, segregate all waste streams containing (4-Phenoxyphenyl)urea. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

  • Solutions containing the compound.

  • Empty stock bottles (see Step 3 for decontamination).

Collect this waste in a designated, compatible hazardous waste container at the point of generation.[7]

Step 2: Containerization

Select a waste container that is in good condition, made of a chemically resistant material (e.g., HDPE or glass), and has a tightly sealing lid.[7][8] The container must be kept closed at all times except when actively adding waste.[8] This practice is essential to prevent the release of vapors or dust and to avoid accidental spills.

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be labeled with a completed "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[7] The label must include:

  • The full chemical name: (4-Phenoxyphenyl)urea

  • The words "Hazardous Waste"

  • Clear hazard identification: "Toxic," "Irritant," "Environmental Hazard"

  • An accurate list of all container contents, including solvents.

Step 4: Interim Laboratory Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Away from incompatible materials, particularly strong oxidizing agents.[7][9][10]

  • Within secondary containment to control any potential leaks.

  • Away from direct sunlight, heat sources, and drains.[7]

Step 5: Final Disposal

When the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management contractor.[5][7] Complete a chemical collection request form as required by your institution.[7] Professional disposal contractors will typically use high-temperature incineration or secure chemical landfilling, ensuring the compound is destroyed or contained in an environmentally sound manner.[11][12]

Emergency Procedures: Spill Management

In the event of an accidental release, trained personnel should follow these steps for a small, manageable spill:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the minimum required PPE as described in Section 2.1.

  • Contain & Clean:

    • For dry spills , do not sweep. Gently dampen the powder with water to prevent dust from becoming airborne.[1] Use an absorbent material or a scoop to carefully collect the material.[1][9]

    • For solution spills , cover with an inert absorbent material (e.g., vermiculite, sand).

  • Package Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[1][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EH&S department, as per institutional policy.

Data Summary and Disposal Workflow

For quick reference, the key data and the logical flow of the disposal process are summarized below.

ParameterInformationSource(s)
Chemical Name (4-Phenoxyphenyl)urea-
Synonyms Fenuron Impurity B, 4-Phenoxyaniline Urea-
Primary Hazards Toxic, Skin/Eye Irritant, Skin Sensitizer, Environmental Hazard (Aquatic Toxicity) [1][2][3][4]
Waste Classification Hazardous Chemical Waste Inferred from analogs
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat[7]
Incompatibilities Strong Oxidizing Agents[7][9][10]
Spill Procedure Avoid dust generation; collect with absorbent material for disposal as hazardous waste.[1]
Primary Disposal Route Collection by licensed hazardous waste contractor for incineration or secure landfill.[5][7][11]
Disposal Decision Workflow

cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposition cluster_spill Contingency start Waste Generation ((4-Phenoxyphenyl)urea) classify Classify as Hazardous Waste start->classify spill Spill Occurs start->spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe Based on Analog Data container Collect in Sealed, Compatible Container ppe->container label_waste Attach Hazardous Waste Label container->label_waste store Store in Designated Satellite Area label_waste->store ehs Contact EH&S for Waste Pickup store->ehs end Document & Archive ehs->end spill->ppe No spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->container Package Spill Debris

Caption: Disposal workflow for (4-Phenoxyphenyl)urea waste.

References

  • Standard Operating Procedure - Urea. Washington State University. [Link]

  • N-(3-CHLOROPHENYL)-N'-(4-PHENOXYPHENYL)UREA - Chemical Substance Information. NextSDS. [Link]

  • Industrial hazardous waste management studies of nitrogenous chemical fertilizer factory in Vijapur, District Guna (M.P.) India. Current World Environment. [Link]

  • SAFETY DATA SHEET UREA. ARCHEM. [Link]

  • Urea Solution SAFETY DATA SHEET. Cornerstone Chemical Company. [Link]

  • Degradation of urea-formaldehyde resin residues by a hydrothermal oxidation method into recyclable small molecular organics. Journal of Hazardous Materials. [Link]

  • 4-Phenoxyaniline | CAS#:139-59-3. Chemsrc. [Link]

  • Safety Data Sheet - Urea. Dyno Nobel. [Link]

  • Safety Data Sheet - Urea solution. Dynamic Biosensors. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet: Urea >=99,5 %, Ph. Eur., cryst. Carl ROTH. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

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Handling

Comprehensive Safety and Operational Guide for Handling (4-Phenoxyphenyl)urea

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does dictates how we protect ourselves. (4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does dictates how we protect ourselves. (4-Phenoxyphenyl)urea and its heavily substituted derivatives are frequently utilized in drug discovery and agrochemical development due to their stable urea core and lipophilic properties. However, these same properties introduce significant toxicological and environmental hazards.

This guide provides a self-validating, step-by-step operational framework for safely handling, processing, and disposing of (4-Phenoxyphenyl)urea compounds.

Toxicological Profile and Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's hazard profile. The core structure of (4-Phenoxyphenyl)urea derivatives yields a high lipophilicity (e.g., XLogP3 of 5.4) and a low Topological Polar Surface Area (TPSA)[1].

  • Dermal and Systemic Absorption: High lipophilicity means the compound readily partitions into lipid bilayers. While the dry powder has limited skin penetration, dissolving it in polar aprotic solvents (like DMSO or DMF) turns the solvent into a permeation enhancer, carrying the solute directly through compromised skin barriers.

  • Acute Toxicity and Sensitization: The compound is classified as Acute Tox. 4 (H302), meaning it is harmful if swallowed[1][2]. Furthermore, substituted diaryl ureas frequently exhibit skin sensitization (H317) and eye irritation (H319)[3]. The mechanism involves the nucleophilic attack of skin proteins on electrophilic centers, forming hapten-protein complexes that trigger immune recognition.

  • Respiratory Hazards: Aerosolized micro-particles generated during the weighing of fine powders can cause acute respiratory tract irritation (H335)[4].

  • Environmental Persistence: The urea linkage (-NH-CO-NH-) is highly stable and resistant to spontaneous hydrolysis in aqueous environments. Coupled with the lipophilic phenoxy group, this compound does not readily degrade, leading to its Aquatic Chronic 2 (H411) and Aquatic Acute 1 (H400) classifications[1][3].

Table 1: Quantitative Chemical & Hazard Data for (4-Phenoxyphenyl)urea Derivatives
Property / MetricValueMechanistic Implication
Molecular Weight 368.5 g/mol Moderate size; capable of crossing biological membranes if dissolved in carrier solvents.
XLogP3 (Lipophilicity) 5.4Highly lipophilic; readily partitions into lipid bilayers, increasing skin absorption risks.
Topological Polar Surface Area 50.4 ŲLow TPSA indicates poor aqueous solubility; requires organic solvents (DMSO/DMF) for assays.
Acute Toxicity (Oral) H302 (100%)Harmful if swallowed; mandates strict prohibition of eating/drinking in the lab and careful handwashing.
Aquatic Toxicity H411 / H400Toxic to aquatic life with long-lasting effects; strictly prohibits sink disposal; requires incineration.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly lipophilic compounds in carrier solvents. Every protective layer must act as a self-validating system.

Table 2: Task-Specific PPE Selection Matrix
TaskRespiratory ProtectionHand ProtectionBody & Eye Protection
Weighing Solid Powder Chemical Fume Hood (0.4-0.6 m/s face velocity)Double Nitrile Gloves (Min. 0.11 mm thickness)Flame-retardant lab coat, safety goggles
Handling Solvent Solutions Chemical Fume HoodHeavy-duty Butyl Rubber or Nitrile (0.3 mm)Lab coat, splash apron, face shield
Spill Cleanup N95/P100 Particulate RespiratorHeavy-duty Butyl Rubber (0.3 mm)Lab coat, shoe covers, safety goggles

The Causality of Glove Selection: Standard latex gloves offer virtually no resistance to organic solvents. When (4-Phenoxyphenyl)urea is dissolved in DMSO, a drop on a latex glove will permeate in seconds. We mandate double-gloving with nitrile for solid handling. If the outer glove tears, the inner glove provides a buffer while you notice and change. For solvent handling, upgrading to butyl rubber is non-negotiable due to its superior resistance to polar aprotic solvents.

Workflow and Logical Relationships

G A Risk Assessment: (4-Phenoxyphenyl)urea B Baseline PPE Donning (Fume Hood, Coat, Goggles) A->B C State of Material? B->C D Solid Powder Handling C->D Solid F Solvent Solution (DMSO/DMF) C->F Liquid E Double Nitrile (0.11mm) Anti-static tools D->E H Execute Experimental Protocol E->H G Heavy-duty Butyl (0.3mm) Splash apron F->G G->H I Decontamination & Incineration Waste Stream H->I

Workflow for PPE selection and handling of (4-Phenoxyphenyl)urea.

Step-by-Step Operational Protocols
Protocol A: Safe Weighing and Transfer

Powders with high logP and low TPSA often hold static charge, leading to sudden aerosolization.

  • Preparation: Verify fume hood face velocity is between 0.4 and 0.6 m/s. Don baseline PPE (safety goggles, lab coat) and double nitrile gloves.

  • Static Mitigation: Use an anti-static gun (zerostat) on the weighing boat and spatula before opening the chemical container.

  • Transfer: Weigh the required mass using a smooth, deliberate motion to prevent dust generation.

  • Containment: Transfer the solid to a vial and cap it inside the fume hood before moving it to the reaction block or vortexer.

Protocol B: Solvent Dissolution (DMSO/DMF)
  • PPE Upgrade: Before introducing solvents, upgrade outer gloves to heavy-duty nitrile or butyl rubber.

  • Closed-System Addition: Inject the solvent into the capped vial using a syringe through a septum, or open the vial strictly within the deepest part of the fume hood.

  • Agitation: Vortex the sealed vial. Inspect for complete dissolution. Do not open the vial until the aerosolized droplets inside have settled (wait 60 seconds post-vortexing).

Protocol C: Spill Response and Decontamination
  • Isolation: If a spill occurs outside the hood, immediately evacuate the immediate 5-meter radius. Don an N95/P100 respirator.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the powder. Cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully wipe it up.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Wash the affected surface with a detergent solution to break down the lipophilic residue, followed by a water rinse.

Disposal and Waste Management

Because (4-Phenoxyphenyl)urea is highly toxic to aquatic environments (H411)[1], aqueous degradation is not a viable disposal pathway.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves, damp paper towels from spills) must be placed in a designated, puncture-proof hazardous solid waste container.

  • Liquid Waste: Segregate liquid waste into dedicated "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the carrier solvent used.

  • Final Destruction: All waste streams containing this compound must be routed for high-temperature incineration . Never dispose of aqueous washes or dilute solutions down the sink.

Sources

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